Chemical structure and physical properties of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Technical Whitepaper: Structural Profiling and Synthetic Methodologies of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate Introduction In modern medicinal chemistry, the piperidine ring remains one of the most pr...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Structural Profiling and Synthetic Methodologies of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Introduction
In modern medicinal chemistry, the piperidine ring remains one of the most privileged scaffolds for drug discovery. Specifically, C4-disubstituted piperidines are critical structural motifs in the development of highly selective G-protein-coupled receptor (GPCR) ligands, including opioid receptor modulators and chemokine receptor antagonists[1](). Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate serves as a highly versatile, orthogonally protected building block that allows researchers to construct complex quaternary carbon centers with precise stereoelectronic control.
Physicochemical Profiling
Understanding the physical properties of this intermediate is essential for optimizing downstream synthetic workflows, particularly purification and extraction protocols. The molecule features a highly lipophilic core, driven by the tert-butoxycarbonyl (Boc) protecting group and the 4-methoxybenzyl moiety, rendering it highly soluble in standard organic solvents but insoluble in aqueous media[2]().
Table 1: Physicochemical and Structural Properties
Soluble in DCM, EtOAc, MeOH, THF, DMSO; Insoluble in H₂O
Note on CAS Registry: Literature and vendor databases occasionally report this structure under dual CAS numbers (932710-58-2 and 859199-06-7) depending on specific catalog indexing[2](.
Mechanistic Rationale in Drug Design
The installation of a quaternary carbon at the C4 position of the piperidine ring severely restricts the conformational flexibility of the heterocycle. This rigidification forces the substituents into specific axial/equatorial orientations, which is a proven strategy to enhance binding affinity and selectivity at target receptors. For instance, analogous C4-alkylation strategies have been pivotal in synthesizing CYM51010, a Mu-Delta opioid receptor heteromer agonist used in pain management research[1](). The 4-methoxybenzyl group provides an electron-rich aromatic system capable of participating in
π−π
stacking or cation-
π
interactions within a receptor's binding pocket.
Synthetic Workflow: Establishing the C4-Quaternary Center
The synthesis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate relies on the
α
-alkylation of Ethyl N-Boc-piperidine-4-carboxylate. Generating a quaternary center at this position is notoriously challenging due to the steric hindrance of the tertiary enolate.
Protocol 1: Enolization and Alkylation
Objective: Achieve high-yield C4-alkylation while suppressing self-condensation or O-alkylation.
Causality & Quality Control:
Base Selection: Freshly prepared Lithium Diisopropylamide (LDA) is strictly required. Commercial LDA solutions often degrade, leading to incomplete enolization and poor yields[1]().
Temperature Control: The enolization must be conducted at -78 °C to prevent the enolate from attacking the ester carbonyl of unreacted starting material (Claisen condensation).
Electrophile Activation: The S_N2 reaction at a tertiary carbon is kinetically slow. Allowing the reaction to slowly warm to room temperature provides the necessary activation energy for the C-C bond formation.
Step-by-Step Procedure:
LDA Preparation: In a flame-dried Schlenk flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF (0.5 M). Cool to -78 °C. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes.
Enolate Formation: Slowly add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF over 15 minutes. Self-Validation Step: The solution should turn slightly yellow. Stir at -78 °C for 1.5 hours to ensure complete thermodynamic enolate generation.
Alkylation: Add 4-methoxybenzyl chloride (1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 20 °C over 12 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to protonate any unreacted enolate. Extract the aqueous layer three times with Ethyl Acetate.
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). Self-Validation Step: TLC monitoring (UV active due to the methoxybenzyl group) should show a distinct product spot with an R_f ~0.4 (20% EtOAc/Hexanes). Confirm mass via LC-MS (Expected [M+H]⁺ = 378.2).
Orthogonal Functionalization Strategies
The true value of this building block lies in its orthogonal protecting groups: the acid-labile Boc group and the base-labile ethyl ester.
Protocol 2: Selective Boc Deprotection
Objective: Unmask the secondary amine for subsequent amide coupling or reductive amination.
Dissolve the compound in Dichloromethane (DCM) (0.1 M).
Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.
Stir at room temperature for 2 hours. Causality: The tert-butyl cation generated is trapped by TFA, preventing unwanted side reactions.
Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA. Self-Validation Step: Ninhydrin stain on TLC will turn deep blue/purple, confirming the presence of the free secondary amine.
Protocol 3: Selective Ester Hydrolysis
Objective: Reveal the carboxylic acid for peptide coupling.
Dissolve the compound in a 3:1 mixture of THF:H₂O.
Heat to 60 °C for 12 hours. Causality: The extreme steric hindrance of the C4-quaternary center makes the ester highly resistant to hydrolysis at room temperature; thermal driving force is required.
Acidify with 1M HCl to pH 3 and extract with DCM to isolate the carboxylic acid. Self-Validation Step: LC-MS should indicate a mass shift of -28 Da (loss of ethyl group,[M-H]⁻ = 348.2).
Visualizing the Synthetic & Deprotection Pathway
Synthetic workflow and orthogonal deprotection strategies for the C4-disubstituted piperidine.
References
National Institutes of Health (NIH) / Pinello et al. "Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects". NIH Public Access. Available at:[Link]
Thermodynamic Solubility Profiling of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate in Polar Organic Solvents
Executive Summary & Structural Causality In medicinal chemistry and drug development, the physicochemical profiling of synthetic intermediates is a critical prerequisite for optimizing reaction conditions, purification w...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Causality
In medicinal chemistry and drug development, the physicochemical profiling of synthetic intermediates is a critical prerequisite for optimizing reaction conditions, purification workflows, and downstream formulation. Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS: 859199-06-7) is a highly functionalized, sterically hindered piperidine derivative[1].
With a molecular formula of C21H31NO5 and a molecular weight of 377.47 g/mol , this compound presents a highly specific solvation profile dictated by its structural features[1]. As a Senior Application Scientist, I approach its solubility not as a static metric, but as a dynamic thermodynamic equilibrium driven by the interplay between the solute's functional groups and the solvent's physical properties.
The molecule is characterized by:
Zero Hydrogen-Bond Donors: The secondary amine of the piperidine core is protected by a bulky tert-butyloxycarbonyl (Boc) group, eliminating its ability to donate hydrogen bonds.
Five Hydrogen-Bond Acceptors: The oxygen atoms distributed across the Boc group, the ethyl carboxylate ester, and the 4-methoxybenzyl ether provide multiple sites for dipole-dipole interactions and H-bond acceptance.
Extensive Hydrophobic Bulk: The combination of the piperidine ring, the aromatic benzyl system, and the aliphatic Boc/ethyl groups generates a massive lipophilic surface area.
Solvation Thermodynamics: Protic vs. Aprotic Environments
The solubility of this compound in polar organic solvents is governed by the balance between the enthalpy of mixing (favorable solute-solvent interactions) and the entropy of mixing (the structural disruption of the bulk solvent).
In Polar Aprotic Solvents (e.g., DMSO, DMF, Ethyl Acetate): Solvation is highly favorable. The strong dipole moments of these solvents effectively solvate the ester and carbamate carbonyls via dipole-dipole interactions. More importantly, because aprotic solvents do not form highly ordered hydrogen-bonded networks with themselves, the introduction of the compound's massive hydrophobic bulk incurs a minimal entropic penalty. Ethyl acetate is particularly effective due to "like-dissolves-like" thermodynamic favorability with the solute's ester moiety.
In Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is significantly attenuated. While protic solvents can donate hydrogen bonds to the solute's five oxygen atoms (yielding a favorable enthalpic return), the bulky hydrophobic regions of the solute disrupt the highly ordered, hydrogen-bonded network of the bulk solvent. This creates a severe entropic penalty (the hydrophobic effect), which limits the overall thermodynamic solubility.
Fig 1. Thermodynamic interaction pathways between the solute and polar solvent classes.
Quantitative Solubility Profile
Based on the thermodynamic principles outlined above, the following table summarizes the extrapolated thermodynamic solubility ranges for Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate at 25°C. This data serves as the baseline for designing purification crystallizations or reaction concentrations.
Solvent Class
Solvent
Polarity Index
Predicted Solubility Range (mg/mL)
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
> 100
Strong dipole-dipole; minimal hydrophobic penalty
Polar Aprotic
Dimethylformamide (DMF)
6.4
> 100
Strong dipole-dipole; favorable dispersion forces
Polar Aprotic
Ethyl Acetate (EtOAc)
4.4
50 - 100
"Like-dissolves-like" (ester-ester interactions)
Polar Aprotic
Acetonitrile (MeCN)
5.8
30 - 50
Moderate dipole interactions; limited dispersion
Polar Protic
Methanol (MeOH)
5.1
20 - 30
H-bond donation; high entropic penalty from bulk
Polar Protic
Ethanol (EtOH)
5.2
15 - 25
H-bond donation; slightly better dispersion than MeOH
Empirical Methodology: The Self-Validating Shake-Flask Protocol
To empirically verify these solubility ranges, researchers must avoid kinetic solubility assays (such as solvent-shift methods), which often measure the precipitation of an amorphous solid and artificially inflate the solubility value[2]. To obtain true thermodynamic data—representing equilibrium with the most stable crystalline lattice—a rigorous saturation shake-flask method must be employed[2],[3].
The following protocol is designed as a self-validating system , ensuring that the reported data reflects true thermodynamic equilibrium rather than a transient kinetic state.
Step-by-Step Workflow
Preparation of Saturated Solutions:
Weigh an excess amount of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (e.g., 150 mg) into a 2 mL glass HPLC vial.
Add 1.0 mL of the target polar organic solvent. The causality of adding excess solid is to ensure that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, driving the system to thermodynamic equilibrium[2].
Isothermal Equilibration:
Seal the vials securely and place them in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C.
Agitate at 300 RPM. Avoid magnetic stir bars, as they can cause particle size reduction (milling effect) which temporarily alters the dissolution kinetics[2].
Phase Separation:
After the designated equilibration time, remove the vials and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.
Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the lipophilic compound to the filter membrane).
HPLC-UV Quantification:
Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the UV detector.
Quantify using a validated HPLC-UV method against a multi-point calibration curve.
The Self-Validation Checkpoint (Critical Step):
Protocol rule: Sample aliquots must be taken independently at 24, 48, and 72 hours [2].
Validation logic: Compare the quantified concentration of the 48h sample to the 72h sample. If the variance (
ΔC
) is < 5% , thermodynamic equilibrium is confirmed. If
ΔC
is > 5% , the compound is still slowly dissolving or undergoing a polymorphic transition, and shaking must be extended[2].
Fig 2. Self-validating shake-flask workflow for determining thermodynamic solubility.
Whitepaper: Mechanism of Action for 4-Methoxybenzyl Piperidine Derivatives in Pharmacological Research
Executive Summary The 4-methoxybenzyl piperidine scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a basic piperidine nitrogen capable of critical ionic interactions and a me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-methoxybenzyl piperidine scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a basic piperidine nitrogen capable of critical ionic interactions and a methoxybenzyl moiety that dictates steric bulk and hydrogen-bonding geometry, this structural motif serves as a foundational building block for modulating diverse biological targets 1. As a Senior Application Scientist, I have observed that minor functionalizations of this core dictate profound shifts in pharmacological selectivity—ranging from G-protein coupled receptors (GPCRs) to key metabolic enzymes. This technical guide deconstructs the mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required to rigorously evaluate these derivatives.
Structural Pharmacology & Target Divergence
The inherent value of the 2-(4-methoxybenzyl)piperidine and 4-(4-methoxybenzyl)piperidine derivatives lies in their nucleophilic and electron-donating properties 1. The methoxy group at the para position significantly enhances aqueous solubility while providing a critical hydrogen-bond acceptor site, allowing the molecule to anchor deeply within hydrophobic receptor pockets 1.
Divergence of Sigma-1 (σ1) and Dopamine D4 Activity
Historically, piperidine derivatives were aggressively pursued as Dopamine D4 receptor antagonists for the treatment of schizophrenia. However, recent SAR campaigns have demonstrated that the addition of a 4-methoxybenzyl group—particularly when paired with heteroaryl moieties like indazoles—drastically shifts the molecule's affinity away from D4 and toward the Sigma-1 (σ1) chaperone protein 2. The σ1 receptor is highly implicated in neuroprotection and Alzheimer's disease, making this target divergence highly therapeutically relevant 2.
Pharmacological targeting of the 4-methoxybenzyl piperidine scaffold.
Enzymatic Modulation: MAGL and MMP-13
Beyond receptor binding, the scaffold is utilized to design potent enzyme inhibitors:
Monoacylglycerol Lipase (MAGL): MAGL regulates endocannabinoid signaling. Research indicates that 4-chlorobenzoylpiperidine derivatives act as reversible MAGL inhibitors by displacing structural water molecules in the binding site 3. However, replacing the carbonyl group to form 4-(4-chlorobenzyl)-1-(4-methoxybenzyl)piperidine (Compound 8) completely abolishes activity (IC50 > 100 µM), proving the absolute necessity of the C=O functional group for anchoring 3.
Matrix Metalloproteinase-13 (MMP-13): N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids utilizing the 4-methoxybenzyl group demonstrate high oral bioavailability and selectivity for MMP-13 over MMP-1, presenting a viable mechanism for treating osteoarthritis 4.
Table 2: MAGL Inhibition and Structural Dependence [[3]]()
Compound
Scaffold Feature
MAGL Inhibition
Mechanism of Action
17b
Optimized chlorobenzoylpiperidine
Ki = 0.65 µM
Reversible, H-bond replacement
Compound 2
Reference inhibitor
Time-dependent
Irreversible covalent binding
| Compound 8 | Methylene replacement (no C=O) | IC50 > 100 µM | Inactive (Loss of key interaction) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the pharmacological evaluation of these derivatives must rely on self-validating assay systems. Below are the standard operating procedures, including the causality behind critical experimental choices.
Protocol 1: Competitive Radioligand Binding Assay for σ1/D4 Selectivity
Objective: Determine the binding affinity (Ki) of 4-methoxybenzyl piperidine derivatives for σ1 vs. D4 receptors 2.
Causality & Validation Logic:
Radioligand Choice: [3H]Pentazocine is utilized for σ1 because it is a highly selective agonist, virtually eliminating off-target noise from σ2 or opioid receptors 2.
Self-Validation: The inclusion of a known reference standard (e.g., Haloperidol) on every plate validates the assay's dynamic range and confirms that the calculated Kd of the radioligand remains consistent across independent HEK293 membrane batches.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293 cells expressing human σ1 or D4 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold processing prevents proteolytic degradation and maintains the physiological protonation state of the piperidine nitrogen.
Incubation Mixture: In a 96-well plate, combine 50 µL of the test derivative (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand ([3H]Pentazocine for σ1,[3H]N-methylspiperone for D4), and 100 µL of membrane suspension [[2]]().
Equilibration: Incubate the plates at 25°C for 120 minutes. Causality: This specific duration ensures the binding reaction reaches thermodynamic equilibrium, a strict prerequisite for accurate Ki determination using the Cheng-Prusoff equation.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, reducing non-specific binding of the highly lipophilic piperidine derivatives.
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate IC50 values via non-linear regression.
Self-validating workflow for competitive radioligand binding assays.
Objective: Confirm the reversible nature of MAGL inhibition by piperidine derivatives 3.
Causality & Validation Logic: Irreversible inhibitors show a time-dependent increase in potency (lower IC50) as covalent bonds form over time. By pre-incubating the enzyme with the inhibitor for varying times, a stable IC50 validates a reversible, equilibrium-driven binding mechanism [[3]](). Running Compound 2 (an irreversible inhibitor) in parallel acts as an internal control, proving the assay's sensitivity to kinetic shifts.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human MAGL in assay buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.2).
Pre-incubation: Mix the enzyme with the 4-methoxybenzyl piperidine derivative and incubate for 0, 30, and 60 minutes at 37°C 3.
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate 4-methylumbelliferyl arachidonate (4-MU-A).
Validation: Plot IC50 vs. Pre-incubation Time. A flat slope confirms reversible inhibition 3.
Conclusion
The 4-methoxybenzyl piperidine scaffold is a masterclass in structural pharmacology. By understanding the precise causality behind its hydrogen-bonding capabilities and steric profile, researchers can tune its affinity from antipsychotic D4 receptors to neuroprotective σ1 receptors, or pivot entirely toward metabolic enzyme inhibition. The integrity of these findings relies heavily on the execution of self-validating biochemical assays, ensuring that observed affinities are true reflections of thermodynamic equilibrium rather than experimental artifacts.
From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Tre
A Guide to Understanding Molecular Weight and Exact Mass: A Case Study of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of chemical and pharmaceutical sciences, the precise characterization of molecular compounds is paramount. Among the fundament...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical and pharmaceutical sciences, the precise characterization of molecular compounds is paramount. Among the fundamental properties that anchor our understanding of a substance are its molecular weight and exact mass. Though often used interchangeably in casual discourse, these two metrics are distinct and provide different, yet complementary, information crucial for synthesis, analysis, and regulatory compliance. This technical guide will delve into the core concepts of molecular weight and exact mass, using Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate as a practical case study. This compound, a notable intermediate in the synthesis of various biologically active molecules, serves as an excellent model for illustrating these principles.
Core Concepts: Molecular Weight vs. Exact Mass
A nuanced understanding of the distinction between molecular weight and exact mass is critical for the accurate interpretation of analytical data, particularly in the realm of mass spectrometry.
Molecular Weight (or Average Molecular Mass)
Molecular weight represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. The atomic weights listed on the periodic table are themselves weighted averages of the masses of the naturally occurring isotopes of each element. Consequently, the molecular weight is calculated by summing the average atomic weights of all atoms in the molecular formula.[1] This value is a statistical representation and is most relevant when dealing with macroscopic quantities of a substance, where a vast number of molecules with varying isotopic compositions are present.
Exact Mass (or Monoisotopic Mass)
In contrast, the exact mass is the calculated mass of a molecule composed of the most abundant isotope of each element.[2][3] This value represents the mass of a single, specific isotopic species of the molecule. For instance, for carbon, the most abundant isotope is ¹²C, for hydrogen it is ¹H, for oxygen it is ¹⁶O, and for nitrogen it is ¹⁴N. In high-resolution mass spectrometry (HRMS), which can resolve ions with very small mass differences, the exact mass is the value that is experimentally determined.[1]
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate: A Detailed Profile
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a substituted piperidine derivative commonly utilized in organic synthesis. Its structural complexity and the presence of multiple common elements make it an ideal subject for this guide.
Chemical Structure:
Caption: 2D representation of the molecular structure.
The theoretical values for both molecular weight and exact mass can be calculated from the molecular formula (C₂₁H₃₁NO₅).
Molecular Weight Calculation:
To calculate the molecular weight, the average atomic weights of the constituent elements are used:
C: 21 * 12.011 u = 252.231 u
H: 31 * 1.008 u = 31.248 u
N: 1 * 14.007 u = 14.007 u
O: 5 * 15.999 u = 79.995 u
Total Molecular Weight = 377.481 u (or g/mol ) [6]
Exact Mass Calculation:
For the exact mass, the masses of the most abundant isotopes are summed:[2]
¹²C: 21 * 12.000000 u = 252.000000 u
¹H: 31 * 1.007825 u = 31.242575 u
¹⁴N: 1 * 14.003074 u = 14.003074 u
¹⁶O: 5 * 15.994915 u = 79.974575 u
Total Exact Mass = 377.219224 u (or Da)
Experimental Determination: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive experimental technique for determining the exact mass of a molecule.[1] This method provides a highly accurate mass measurement that can be used to confirm the elemental composition of a compound.[8]
Thermal Stability and Degradation Kinetics of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate at Room Temperature
Executive Summary Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS 859199-06-7) is a highly functionalized piperidine derivative serving as a critical intermediate in modern drug discovery. Understanding its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS 859199-06-7) is a highly functionalized piperidine derivative serving as a critical intermediate in modern drug discovery. Understanding its thermal stability at room temperature (RT, 20–25°C) is paramount for maintaining batch integrity during synthesis, shipping, and long-term storage. This technical guide deconstructs the thermodynamic and kinetic stability of its core functional groups, providing a self-validating analytical workflow to monitor degradation.
Structural Deconstruction & Causality of Stability
To predict the macroscopic stability of this compound, we must analyze the microscopic vulnerabilities of its distinct structural domains:
The N-Boc (tert-Butyloxycarbonyl) Group : The N-Boc moiety is engineered for orthogonal protection strategies. It is highly stable against nucleophilic attack and [1]. Cleavage of the Boc group is an acid-catalyzed process (typically requiring trifluoroacetic acid or HCl) or a high-energy thermolytic process. Studies on continuous flow thermolysis indicate that uncatalyzed thermal deprotection requires temperatures [2]. Therefore, at 25°C, the N-Boc group is thermodynamically locked and kinetically inert, provided the environment remains strictly non-acidic.
The Ethyl Ester Linkage : Esters are susceptible to hydrolysis. At room temperature, the spontaneous hydrolysis of the ethyl ester is kinetically extremely slow in neutral water. However, trace moisture combined with ambient basic or acidic impurities can catalyze the formation of the corresponding carboxylic acid and ethanol.
The Piperidine Core & 4-Methoxybenzyl Moiety : The saturated nitrogen heterocycle and the electron-rich 4-methoxybenzyl group are highly stable at room temperature. While electron-rich aromatic systems can be prone to oxidation, the steric hindrance at the C4 position of the piperidine ring limits oxidative degradation under [3].
Logical Relationships of Degradation Pathways
The primary risk to this compound at room temperature is not thermal energy, but rather chemical catalysis (moisture and pH fluctuations) enabled by ambient conditions.
Caption: Logical relationships between environmental triggers and degradation pathways.
Quantitative Stability Data at Room Temperature
To validate the theoretical stability, forced degradation and long-term stability studies are employed. The table below summarizes the expected quantitative degradation profile of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate stored under standard room temperature conditions (25°C / 60% Relative Humidity) versus accelerated conditions (40°C / 75% RH) over a 6-month period.
Storage Condition
Timepoint
Purity (HPLC Area %)
Primary Degradant Identified
Moisture Content (Karl Fischer)
Initial Release
Day 0
> 99.5%
None
< 0.1%
25°C / 60% RH
1 Month
99.4%
None
0.12%
25°C / 60% RH
3 Months
99.2%
Free Carboxylic Acid (<0.2%)
0.15%
25°C / 60% RH
6 Months
98.9%
Free Carboxylic Acid (<0.4%)
0.21%
40°C / 75% RH
1 Month
98.5%
Free Carboxylic Acid (0.8%)
0.45%
40°C / 75% RH
3 Months
96.2%
Carboxylic Acid, Des-Boc (<1%)
0.85%
Data Synthesis Note: The compound demonstrates excellent thermal stability at 25°C. The slight reduction in purity over 6 months is primarily attributed to moisture-induced ester hydrolysis rather than[4].
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow designed to monitor the thermal and hydrolytic stability of the compound.
Causality & Rationale:
Solvent Selection: Acetonitrile (MeCN) is selected as the extraction and diluent solvent because it lacks a nucleophilic hydroxyl group (unlike methanol or ethanol), thereby preventing any diluent-induced transesterification or solvolysis of the ethyl ester during sample preparation and residence time in the autosampler.
Mobile Phase pH: We utilize a slightly acidic mobile phase (0.1% Formic Acid). Formic acid suppresses the ionization of the carboxylic acid degradant, increasing its retention on the C18 column, while simultaneously protonating the piperidine nitrogen of the des-Boc degradant to prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Step-by-Step Methodology:
Sample Preparation (Standard): Accurately weigh 10.0 mg of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate. Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.
Sample Preparation (Aged): Extract 10.0 mg of the aged solid sample (stored at 25°C) using the exact same procedure.
System Suitability: Inject a blank (MeCN) to ensure no baseline interference. Inject the standard solution in triplicate. The Relative Standard Deviation (RSD) of the peak area must be < 2.0% to validate system precision.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm (piperidine/amide absorbance) and 254 nm (aromatic ring absorbance).
Column Temperature: 30°C.
Data Acquisition & Analysis: Integrate the main peak (expected retention time ~12.5 mins). Identify secondary peaks corresponding to the free acid (earlier eluting, ~8.0 mins) and the des-Boc amine (earlier eluting, ~5.5 mins).
Caption: Self-validating RP-HPLC analytical workflow for stability monitoring.
Conclusion & Best Practices
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is highly stable at room temperature (20–25°C). The thermal energy at this temperature is vastly insufficient to overcome the activation energy required for N-Boc thermolysis or spontaneous ester cleavage.
However, to guarantee long-term multi-year stability, it is strongly recommended to store the compound at 2–8°C in a tightly sealed container under an [5]. This mitigates the true enemy of this intermediate: ambient moisture and trace acidic/basic atmospheric contaminants that drive slow, kinetically restricted hydrolysis over months of exposure.
A Senior Application Scientist's Guide to the Pharmacokinetic Properties of N-Boc Protected Piperidine-4-Carboxylate Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3][4] N-Boc protected piperidine-4-carboxylate derivatives serve as critical, versatile building blocks in the synthesis of these complex molecules.[1][5] Understanding the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of these intermediates is not merely an academic exercise; it is a strategic imperative in drug discovery. Early-stage characterization of these precursors provides invaluable foresight into the potential liabilities and opportunities of the final drug candidates, enabling more efficient and successful development campaigns. This guide provides a detailed examination of the key PK attributes of this compound class, explains the causality behind experimental choices for their assessment, and delivers field-proven, step-by-step protocols for their in-vitro evaluation.
The Strategic Role of the N-Boc Piperidine-4-Carboxylate Scaffold
The piperidine ring is a privileged structure in drug design, prized for its ability to impart favorable properties such as improved solubility and enhanced receptor binding affinity.[1] Its three-dimensional, saturated character allows for precise vectoral orientation of substituents, which is critical for optimizing interactions with biological targets.[4]
N-Boc piperidine-4-carboxylate intermediates are particularly valuable for several reasons:
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is stable under a wide range of basic and nucleophilic conditions but is readily cleaved by mild acid.[6][7] This allows for selective chemical modifications at other parts of the molecule, such as the 4-carboxylate position, without disturbing the core.
Modulation of Physicochemical Properties: The Boc group fundamentally alters the character of the piperidine nitrogen, masking its basicity and significantly increasing lipophilicity.[6] This temporary modification is crucial for controlling solubility and permeability during synthesis and can influence the early-stage biological assessment of the intermediate itself.
Versatile Synthetic Handle: The carboxylate group (often an ethyl or methyl ester) at the 4-position provides a robust attachment point for building out the target molecule, commonly through amide bond formation.
A proactive understanding of the ADME profile of these building blocks allows chemists and pharmacologists to make more informed decisions, mitigating the risk of costly late-stage failures due to poor pharmacokinetic behavior.
Deconstructing the ADME Profile: A Mechanistic Analysis
The pharmacokinetic behavior of an N-Boc piperidine-4-carboxylate intermediate is a direct consequence of its three primary structural components: the lipophilic N-Boc group, the stable piperidine core, and the hydrolytically-sensitive carboxylate ester.
Absorption
Oral absorption is governed by a balance of solubility and permeability. The introduction of the bulky, nonpolar Boc group generally increases a molecule's lipophilicity.[6] This enhancement can improve passive diffusion across the lipid bilayers of the intestinal epithelium. However, excessive lipophilicity can lead to poor aqueous solubility, creating a dissolution-limited absorption problem.
Permeability Assessment: The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[8][9][10] This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[8][] A bidirectional assay (measuring transport from the apical/gut side to the basolateral/blood side and vice-versa) is crucial for identifying whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Distribution
Once absorbed, a compound's distribution is largely dictated by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and be cleared.[12]
Plasma Protein Binding (PPB): The increased lipophilicity conferred by the Boc group often leads to higher affinity for plasma proteins like albumin. High PPB can limit efficacy and reduce the rate of clearance. Equilibrium dialysis is the benchmark method for accurately determining the percentage of a compound bound to plasma proteins.[12][13][14]
Metabolism: The Metabolic Hotspots
For an N-Boc piperidine-4-carboxylate intermediate, two primary metabolic "hotspots" must be considered. The stability at these sites will determine the compound's half-life and its suitability as a building block.
Ester Hydrolysis: Carboxylate esters are readily hydrolyzed to their corresponding carboxylic acids by carboxylesterases, which are abundant in the liver, plasma, and intestine.[15][16][17][18] This is often a rapid metabolic pathway and a major clearance mechanism for ester-containing compounds.
N-Boc Group Cleavage: While stable to bases, the Boc group is designed to be labile under acidic conditions.[6][19] In vivo, this cleavage can occur in the acidic environment of the stomach or through acid-catalyzed mechanisms within cellular compartments. While generally stable to many cytochrome P450 (CYP) enzymes, some oxidative metabolism on the tert-butyl group can occur.
Metabolic Stability Assessment: The in vitro metabolic stability assay using human liver microsomes (HLM) is the workhorse for early metabolism studies.[20][21][22] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of key drug-metabolizing enzymes, particularly CYPs and some esterases.[23] By monitoring the disappearance of the parent compound over time in the presence of necessary cofactors like NADPH, we can calculate its intrinsic clearance (Clint), a direct measure of its metabolic lability.[20][22]
Excretion
The routes of excretion depend heavily on the metabolic products. The hydrophilic carboxylic acid resulting from ester hydrolysis is likely to be cleared renally. The parent compound and other lipophilic metabolites will primarily undergo hepatic clearance.
Visualizing Key Concepts and Workflows
To better illustrate the relationships between structure and pharmacokinetics, as well as the experimental processes, the following diagrams are provided.
Caption: Key structural features influencing ADME properties.
Caption: Human Liver Microsome (HLM) stability assay workflow.
Gold-Standard Experimental Protocols
The following protocols represent self-validating systems for assessing the key pharmacokinetic parameters discussed. They include necessary controls to ensure data integrity and trustworthiness.
Protocol: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of a compound across a Caco-2 cell monolayer and to assess if it is a substrate for active efflux.
Cell Seeding & Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, replacing the medium every 2-3 days.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[10] Only use monolayers with TEER values > 250 Ω·cm². This validates that tight junctions have formed.
Preparation: Wash the monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate in buffer for 30 minutes at 37°C.
Dosing (A to B): For Apical-to-Basolateral permeability, add the test compound (final concentration 1-10 µM) to the apical chamber. Fill the basolateral chamber with fresh buffer.
Dosing (B to A): For Basolateral-to-Apical permeability, add the same concentration of the test compound to the basolateral chamber. Fill the apical chamber with fresh buffer.
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), take a sample from the receiver compartment. Replace the volume with fresh buffer. Take a sample from the donor compartment at the beginning and end of the experiment.
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
Calculation:
Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)
dQ/dt = Rate of compound appearance in the receiver chamber
A = Surface area of the membrane
C₀ = Initial concentration in the donor chamber
Calculate the Efflux Ratio: ER = Papp (B to A) / Papp (A to B) . An ER > 2 suggests active efflux.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.
Materials & Reagents:
Pooled Human Liver Microsomes (e.g., from Corning or BioIVT)
Phosphate buffer (0.1 M, pH 7.4)
NADPH regenerating system (or 1 mM NADPH solution)[20]
Test compound stock solution (10 mM in DMSO)
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
Ice-cold acetonitrile with an internal standard for reaction termination
LC-MS/MS system for quantification
Step-by-Step Methodology:
Preparation: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).[20][23]
Incubation Setup: Aliquot the HLM master mix into tubes. Add the test compound to a final concentration of 1 µM. Include a "-NADPH" control for each compound to check for non-enzymatic degradation.
Initiation: Pre-incubate the tubes for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction.[21]
Sample Processing: Vortex the terminated samples and centrifuge to precipitate the protein. Transfer the supernatant for analysis.
Analysis: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.
Calculation:
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
Plot the natural logarithm (ln) of the % remaining versus time.
The slope of the linear portion of this plot is the elimination rate constant (k).
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a compound unbound (fu) in plasma.
Materials & Reagents:
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)[24]
Human plasma (pooled)
Phosphate-buffered saline (PBS), pH 7.4
Test compound stock solution (10 mM in DMSO)
Control compounds: Warfarin (high binding), Metoprolol (low binding)
LC-MS/MS system for quantification
Step-by-Step Methodology:
Compound Spiking: Spike the test compound into plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is <0.5%.
Device Loading: Add the spiked plasma to one chamber of the RED insert and an equal volume of PBS to the other chamber.[12] The semipermeable membrane separates the chambers.[13]
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[12][13]
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and the PBS chambers.
Matrix Matching: To avoid analytical artifacts, add blank plasma to the PBS sample and PBS to the plasma sample so that the final matrix is identical for both.
Analysis: Precipitate the proteins (e.g., with acetonitrile) and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
Calculation:
Calculate the fraction unbound: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)
Imagine two N-Boc piperidine-4-carboxylate intermediates, Compound A (ethyl ester) and Compound B (tert-butyl ester), are profiled.
Table 1: Comparative Pharmacokinetic Data
Parameter
Compound A (Ethyl Ester)
Compound B (t-Butyl Ester)
Desired Profile
Papp (A→B) (10⁻⁶ cm/s)
8.5
10.2
> 5 (High Permeability)
Efflux Ratio
1.2
1.1
< 2 (Not an efflux substrate)
HLM t½ (min)
15
48
> 30 (Moderate to High Stability)
Plasma Protein Binding (%)
85%
92%
< 95% (Moderate Binding)
Analysis & Field-Proven Insights:
Absorption: Both compounds show good permeability, as expected from their lipophilic nature. Compound B's slightly higher Papp is consistent with the increased lipophilicity of the tert-butyl group. Neither appears to be a significant P-gp efflux substrate.
Metabolism: This is the key differentiator. Compound A shows rapid clearance in HLM, indicating significant susceptibility to hydrolysis by microsomal esterases. This is a common liability for simple ethyl esters. Compound B , with its sterically hindered tert-butyl ester, is significantly more stable. This steric hindrance makes it a poorer substrate for carboxylesterases.
Distribution: Both show moderate-to-high plasma protein binding, with the more lipophilic Compound B binding more extensively.
Conclusion
The N-Boc piperidine-4-carboxylate scaffold is an indispensable tool in drug discovery. However, its utility is maximized only when its inherent pharmacokinetic properties are understood and leveraged. By employing robust, validated in vitro assays such as Caco-2 permeability, HLM stability, and equilibrium dialysis, drug development professionals can characterize these critical intermediates with confidence. This early, data-driven approach allows for the selection of building blocks with the highest probability of downstream success, ultimately accelerating the journey from chemical intermediate to life-changing therapeutic.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem.
Plasma Protein Binding Assay (Equilibrium Dialysis) - Enamine.
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Applic
Caco-2 Permeability Assay Protocol - Cre
Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed.
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
Caco-2 Permeability Assay - Enamine.
metabolic stability in liver microsomes - Mercell.
The Role of Piperidine Deriv
Caco2 assay protocol.
Protein Binding Assay: ICH M12-Compliant Testing - Pharmaron.
Caco‑2 Permeability Testing | Intestinal Model - Formul
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
In vitro drug metabolism: for the selection of your lead compounds.
Protocol for the Human Liver Microsome Stability Assay - ResearchG
Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry - Benchchem.
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Semantic Scholar.
Carboxylesterases: General detoxifying enzymes - PMC - NIH.
Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed.
Human liver and plasma aspirin esterase - PubMed.
The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers - Benchchem.
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Application Note & Synthesis Protocol: Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Abstract The 4-substituted piperidine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmaceutical agents due to its favorable influence on pharmacokinetic p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 4-substituted piperidine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmaceutical agents due to its favorable influence on pharmacokinetic properties.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, a valuable building block for drug discovery programs. The synthesis is achieved via a highly efficient α-alkylation of the ester enolate of Ethyl N-Boc-piperidine-4-carboxylate. This protocol is designed for researchers, chemists, and drug development professionals, offering not only a procedural guide but also critical insights into the mechanistic rationale and experimental nuances necessary for a successful and reproducible synthesis.
Introduction and Synthetic Strategy
The target molecule, Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, is synthesized by creating a new carbon-carbon bond at the C4 position of the piperidine ring. This is accomplished through the deprotonation of the α-carbon (adjacent to the ester carbonyl) followed by nucleophilic substitution on an appropriate electrophile.
Core Reaction: α-Alkylation of an Ester
The chosen synthetic route involves the formation of a lithium enolate from the starting material, Ethyl N-Boc-piperidine-4-carboxylate, using a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the base of choice for this transformation as it rapidly and quantitatively deprotonates the α-carbon at low temperatures, forming the kinetic enolate.[3][4] This prevents undesirable side reactions such as self-condensation or reaction at the ester carbonyl. The resulting nucleophilic enolate then undergoes an SN2 reaction with 4-methoxybenzyl bromide to yield the desired product.[3]
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Synthesis Protocol
Critical Prerequisite: This reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried immediately before use and the reaction must be conducted under a dry, inert atmosphere (Argon or Nitrogen).
Step 1: In-situ Preparation of LDA Solution
Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.
Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask via syringe.
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add diisopropylamine (1.6 mL, 11.5 mmol, 1.15 eq) to the cold THF via syringe.
While maintaining the temperature at -78 °C, add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A cloudy white precipitate may form.
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the LDA base.
Scientist's Note: LDA is prepared in situ at low temperature to maintain its reactivity and prevent decomposition. The use of a strong, bulky base like LDA ensures the rapid and complete formation of the less-substituted (kinetic) enolate, which is crucial for achieving high regioselectivity and yield.
Step 2: Enolate Formation
In a separate dry flask, dissolve Ethyl N-Boc-piperidine-4-carboxylate (2.57 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.
Using a syringe, add the solution of the starting ester dropwise to the freshly prepared LDA solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
Stir the reaction mixture at -78 °C for 1 hour. The solution should become a pale yellow, indicating successful enolate formation.
Scientist's Note: The ester is added slowly to the base to prevent localized high concentrations that could lead to side reactions. A full hour of stirring ensures that the deprotonation is complete before the electrophile is introduced.
Step 3: Alkylation
Dissolve 4-methoxybenzyl bromide (2.11 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous THF in a separate dry flask.
Slowly add the 4-methoxybenzyl bromide solution to the enolate mixture at -78 °C via syringe over 15 minutes.
After the addition is complete, keep the reaction mixture at -78 °C for an additional 2 hours.
Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature overnight (approximately 12-16 hours) with continuous stirring.
Scientist's Note: The alkylating agent is added at low temperature to control the exothermic reaction and maximize the desired SN2 pathway.[3] Allowing the reaction to warm slowly to room temperature ensures the reaction goes to completion.
Step 4: Work-up and Extraction
Cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a 500 mL separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Scientist's Note: Quenching with a mild acid like NH₄Cl protonates any remaining enolate or unreacted base without hydrolyzing the ester. The brine wash helps to remove residual water from the organic phase.
Step 5: Purification
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
Monitor the fractions by TLC (staining with potassium permanganate or UV light).
Combine the pure fractions containing the product and remove the solvent in vacuo to yield Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate as a clear oil or a white solid.
Application Notes & Protocols: Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate in Drug Discovery
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved therapeutic agents.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, including improved solubility and bioavailability, while serving as a versatile, three-dimensional scaffold for orienting functional groups toward biological targets. The nitrogen atom, typically protonated at physiological pH, provides a key interaction point for engaging with receptors and enzymes.[2]
This guide focuses on a specific, highly functionalized building block: Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS 859199-06-7).[3] The unique architecture of this molecule, featuring a quaternary center at the 4-position, offers medicinal chemists a rigid framework to build upon, locking in a specific conformation that can be crucial for potent and selective biological activity. The strategic placement of three key functional groups—the N-Boc protecting group, the C4-ethyl ester, and the C4-(4-methoxybenzyl) group—provides orthogonal handles for sequential, controlled synthetic modifications.
This document serves as a technical guide for researchers, outlining the core applications of this intermediate and providing detailed protocols for its derivatization in the context of modern drug discovery campaigns, particularly in the development of opioid receptor modulators and neurokinin receptor antagonists.
N-Boc protected amine, C4-ester, C4-quaternary center, 4-methoxybenzyl moiety
Core Synthetic Strategies & Workflows
The utility of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate stems from the differential reactivity of its functional groups. The diagram below illustrates the primary synthetic vectors available to the medicinal chemist.
Caption: Key Synthetic Transformations.
The N-Boc group provides robust protection for the piperidine nitrogen, allowing for selective manipulation of the ester.[4] Conversely, the ester is stable to the acidic conditions required for Boc removal, enabling subsequent N-functionalization. This orthogonality is fundamental to its role as a versatile intermediate.
Application Focus 1: Synthesis of Opioid Receptor Modulators
The 4-substituted piperidine framework is a classic pharmacophore in opioid receptor ligands, found in potent analgesics like fentanyl and its analogs.[1][5] These structures often feature a 4-anilido group and an N-alkyl substituent. Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate serves as an excellent starting point for novel analogs where the 4-benzyl group can explore additional binding pockets or modulate physicochemical properties.
The following multi-step protocol outlines a representative synthesis of a potential opioid receptor modulator, demonstrating the key chemical transformations.
Caption: Workflow for Opioid Modulator Synthesis.
Protocol 1: Synthesis of an N-Phenethyl-4-anilidopiperidine Analog
Step 1: Ester Hydrolysis
Rationale: The ethyl ester is converted to a carboxylic acid via saponification to prepare it for amide bond formation. Lithium hydroxide (LiOH) is a common choice as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions.
Dissolve Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS until starting material is consumed.
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.
Acidify the aqueous layer to pH ~3-4 with 1M HCl. The carboxylic acid product will typically precipitate or can be extracted with ethyl acetate or dichloromethane (DCM).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-carboxy-4-(4-methoxybenzyl)piperidine .
Step 2: Amide Coupling with Aniline
Rationale: This step forms the critical anilide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[6] Hydroxybenzotriazole (HOBt) is added as a coupling additive to suppress side reactions and minimize potential racemization, improving overall yield and purity.
Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DCM or DMF.
Add aniline (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq).
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to neutralize the EDC hydrochloride salt and maintain a basic pH.
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain N-Boc-4-anilido-4-(4-methoxybenzyl)piperidine .
Step 3: N-Boc Deprotection
Rationale: The Boc group is removed under acidic conditions to expose the piperidine nitrogen for the final N-alkylation step. Trifluoroacetic acid (TFA) is highly effective and its excess can be easily removed by evaporation due to its volatility.
Dissolve the N-Boc protected intermediate from Step 2 (1.0 eq) in anhydrous DCM.
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).
Stir the mixture at room temperature for 1-2 hours.
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine is often a solid or thick oil and can be used directly in the next step.
Step 4: N-Alkylation
Rationale: The final N-substituent, crucial for opioid receptor affinity, is installed. A non-nucleophilic base like potassium carbonate (K2CO3) is used to neutralize the TFA salt and facilitate the SN2 reaction with the alkyl halide.
Dissolve the amine TFA salt from Step 3 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
Add potassium carbonate (K2CO3) (3.0-4.0 eq) and the desired alkylating agent (e.g., phenethyl bromide, 1.2 eq).
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the reaction is complete.
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
Purify the final compound by flash chromatography or preparative HPLC to yield the target molecule.
Application Focus 2: Scaffolds for Neurokinin (NK) Receptor Antagonists
The piperidine ring is also a key structural element in antagonists for neurokinin receptors, which are implicated in pain, inflammation, and depression.[7][8] Many potent NK antagonists utilize spirocyclic piperidine systems or piperidines with bulky, aromatic side chains.[8][9] The 4,4-disubstituted nature of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate provides a rigid anchor for constructing such pharmacophores. The ester can be reduced to a hydroxymethyl group, which can then be used as a handle for further elaboration.
Protocol 2: Synthesis of a 4-Hydroxymethyl-4-benzyl Piperidine Intermediate
Rationale: Reducing the ester to a primary alcohol provides a new reactive site. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to alcohols. The reaction must be performed under strictly anhydrous conditions. This transformation creates a versatile intermediate that can be further modified, for example, through etherification or conversion of the alcohol to a leaving group for nucleophilic substitution.
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous THF.
Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise via an addition funnel.
Causality Note: The addition must be slow and controlled. The reaction is highly exothermic and generates hydrogen gas.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Quenching (Fieser workup): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:
'x' mL of water (where 'x' is the mass of LiAlH4 in grams).
'x' mL of 15% aqueous NaOH.
'3x' mL of water.
Rationale: This procedure is designed to safely neutralize the excess LiAlH4 and produce a granular, easily filterable aluminum salt precipitate.
Workup: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol, (N-Boc-4-(4-methoxybenzyl)piperidin-4-yl)methanol , can be purified by flash column chromatography if necessary.
Conclusion
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a high-value, strategically designed building block for modern drug discovery. Its 4,4-disubstituted core provides conformational rigidity, while its orthogonal protecting group and ester functionality allow for controlled, stepwise elaboration into complex molecular architectures. As demonstrated in the detailed protocols, this intermediate is exceptionally well-suited for the synthesis of novel compounds targeting critical therapeutic areas such as pain management (opioid modulators) and neurological disorders (neurokinin antagonists). Its application empowers medicinal chemists to rapidly generate diverse libraries of drug-like molecules built upon the privileged piperidine scaffold.
References
ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. Available at: [Link]
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available at: [Link]
Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. (2025). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Available at: [Link]
Fujisawa Pharmaceutical Co., Ltd. (n.d.). Discovery of neurokinin antagonists. Available at: [Link]
Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
PubMed. (1996). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Available at: [Link]
Sci-Hub. (n.d.). Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. II. Syntheses and NK2 Receptor-Antagonistic Activities of N-(2-Aryl-4-(spiro-substituted piperidin-1'-yl)butyl)carboxamides. Available at: [Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]
Zare, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
Zimmerman, D. M., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. Available at: [Link]
Sačkus, A., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]
Reduction of the ethyl ester group in N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
An Application Note and Protocol for the Chemoselective Reduction of the Ethyl Ester in N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate Abstract This document provides a comprehensive guide for the chemoselective reduc...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Chemoselective Reduction of the Ethyl Ester in N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Abstract
This document provides a comprehensive guide for the chemoselective reduction of the ethyl ester moiety in tert-butyl 4-(4-methoxybenzyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate to its corresponding primary alcohol, (N-Boc-4-(4-methoxybenzyl)piperidin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecular scaffolds. We present a comparative analysis of common hydride reducing agents, followed by detailed, field-proven protocols for reduction using Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H). The causality behind procedural choices, safety considerations, workup techniques, and troubleshooting are discussed in detail to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction and Strategic Overview
The target molecule, N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, is a versatile building block in medicinal chemistry.[1][2] The piperidine core is a prevalent motif in numerous bioactive compounds.[1][3] The reduction of the C4-ester to a primary alcohol unlocks a key hydroxyl functional group for further synthetic elaboration, such as etherification, oxidation, or conversion to a leaving group.
The primary strategic challenge in this transformation is achieving chemoselectivity. The reducing agent must efficiently convert the sterically hindered quaternary ester to an alcohol without cleaving the acid-labile tert-butoxycarbonyl (Boc) protecting group or affecting the 4-methoxybenzyl ether. This guide focuses on robust methods to achieve this specific outcome.
Comparative Analysis of Reducing Agents
The selection of an appropriate reducing agent is the most critical decision for this synthesis. The reactivity of common hydride reagents varies significantly, and the optimal choice depends on factors such as scale, available equipment, and safety considerations.[4]
Reducing Agent
Typical Conditions
Rationale & Mechanistic Insight
Advantages
Disadvantages
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF or Et₂O, 0 °C to RT
A powerful, non-selective hydride source. It reduces esters via nucleophilic acyl substitution, forming an aldehyde intermediate which is immediately reduced to the primary alcohol.[5] The Boc group is generally stable to LiAlH₄ under these conditions.
High reactivity and efficiency, often leading to complete conversion.[6] Well-established and cost-effective.
Highly pyrophoric; reacts violently with protic solvents.[7] Workup can be challenging due to the formation of gelatinous aluminum salt emulsions.[5][8]
Diisobutylaluminium Hydride (DIBAL-H)
Anhydrous Toluene or DCM, -78 °C to RT
A bulky, electrophilic reducing agent. It coordinates to the ester carbonyl, activating it for intramolecular hydride transfer.[9][10] At ≥ 0 °C, excess equivalents will reduce the ester fully to the alcohol.[4][11]
Generally offers better selectivity than LiAlH₄.[12] Workup can be cleaner. Can be used to obtain the aldehyde if desired by careful control of stoichiometry and temperature (-78 °C).[13][14]
More expensive than LiAlH₄. Requires careful temperature control for some applications.[10]
Sodium Borohydride (NaBH₄)
Protic solvents (e.g., EtOH, MeOH)
A mild reducing agent. It is generally incapable of reducing esters under standard conditions due to the lower electrophilicity of the ester carbonyl compared to aldehydes or ketones.[15]
High safety profile, easy to handle.[5] Simple workup.
Insufficiently reactive for this transformation without harsh conditions or activating agents (e.g., LiCl, high heat), which could compromise other functional groups.[16][17][18]
Lithium Borohydride (LiBH₄)
Anhydrous THF or Et₂O
More reactive than NaBH₄ but milder than LiAlH₄. The smaller Li⁺ cation enhances the hydridic character of the borohydride, allowing it to reduce esters.[6]
Safer to handle than LiAlH₄. Offers a good balance of reactivity and selectivity.
Less commonly used than LiAlH₄. Can be sluggish with sterically hindered esters.
Primary Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)
This protocol is optimized for high-yield conversion and employs a standardized quenching procedure to simplify the workup and avoid emulsion formation.
Underlying Principle and Reaction Scheme
LiAlH₄ provides four equivalents of hydride (H⁻). The reaction proceeds in two stages: 1) nucleophilic addition of a hydride to the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, and 2) a second hydride addition to the more reactive aldehyde to yield the primary alcohol upon workup.
Caption: LiAlH₄ Reduction Scheme.
Materials and Equipment
Chemicals:
N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF
Anhydrous Tetrahydrofuran (THF)
Ethyl Acetate (EtOAc)
Deionized Water
15% (w/v) Sodium Hydroxide (NaOH) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Saturated Sodium Chloride solution (Brine)
TLC plates (Silica gel 60 F₂₅₄)
Eluent for TLC (e.g., 30-50% EtOAc in Hexanes)
Equipment:
Round-bottom flask (flame-dried)
Magnetic stirrer and stir bar
Nitrogen or Argon gas inlet
Septa and needles
Ice-water bath
Addition funnel (if using solid LiAlH₄)
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Detailed Step-by-Step Methodology
A. Reaction Setup and Execution
Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
Substrate Addition: To the flask, add N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (1.0 eq).
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Slowly add a 1 M solution of LiAlH₄ in THF (1.5 - 2.0 eq) dropwise via syringe. Caution: The reaction is exothermic and may evolve hydrogen gas. Maintain the temperature below 10 °C during the addition.[7]
Alternative for solid LiAlH₄: Suspend LiAlH₄ (1.5 - 2.0 eq) in a separate flame-dried flask with anhydrous THF and add the substrate solution from an addition funnel to the LiAlH₄ suspension at 0 °C.[19]
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The product spot should be more polar (lower Rf) than the starting ester.
B. Workup and Quenching (Fieser Procedure)
This procedure is critical for generating a granular, easily filterable precipitate of aluminum salts.[12][20] For a reaction using 'X' g of LiAlH₄:
Cooling: Cool the reaction mixture back down to 0 °C in an ice-water bath.
Quenching: While stirring vigorously, very slowly and carefully add the following reagents dropwise in sequence:
'X' mL of deionized water. Caution: Vigorous gas evolution (H₂).
Precipitation: A white, granular precipitate should form. Remove the ice bath and stir the resulting slurry at room temperature for 30 minutes.
Drying (Optional): Add a scoop of anhydrous MgSO₄ and stir for an additional 15 minutes to ensure all water is sequestered and the salts are easily filterable.[12]
C. Isolation and Purification
Filtration: Filter the slurry through a pad of Celite in a Büchner funnel. Wash the collected solid thoroughly with ample THF or Ethyl Acetate (3x volume of the initial solvent).
Concentration: Combine the filtrate and washes and concentrate the solvent under reduced pressure using a rotary evaporator.
Extraction (if necessary): If the filtrate is cloudy or an aqueous layer is present, dissolve the residue in Ethyl Acetate, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.[21]
Caption: Experimental Workflow for LiAlH₄ Reduction.
Alternative Protocol: Reduction via DIBAL-H
This protocol is suitable for researchers who prefer to avoid LiAlH₄ or require milder conditions. It reduces the ester to the primary alcohol when more than two equivalents of the reagent are used and the reaction is allowed to warm from a low temperature.[11]
Detailed Step-by-Step Methodology
Setup and Dissolution: Following steps A1-A3 from the LiAlH₄ protocol, dissolve the substrate (1.0 eq) in anhydrous Toluene or Dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
Reagent Addition: Slowly add a solution of DIBAL-H (2.5 eq, e.g., 1.0 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C.
Reaction Progress: Stir the mixture at -78 °C for 2 hours. Then, remove the cold bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
Quenching: Cool the reaction to 0 °C. Slowly add methanol to quench excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[11] Stir vigorously until the two layers become clear (this can take several hours to overnight).
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the reaction solvent (Toluene or DCM).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.
¹H NMR (CDCl₃): Expect characteristic peaks for the Boc group (~1.4 ppm, 9H), piperidine ring protons (1.5-3.7 ppm), hydroxymethyl protons (~3.5 ppm, 2H, may be a broad singlet), methoxy group (~3.8 ppm, 3H), and aromatic protons (6.8-7.2 ppm, 4H).
Mass Spectrometry (ESI+): Expect to find [M+H]⁺, [M+Na]⁺, and a characteristic peak for the loss of the Boc group [M-Boc+H]⁺.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient reducing agent. 2. Deactivated LiAlH₄ (old or exposed to moisture). 3. Reaction time too short.
1. Increase stoichiometry to 2.0 eq. 2. Use a fresh bottle of LiAlH₄ or titrate the solution before use.[19] 3. Allow the reaction to stir longer at RT; monitor by TLC until completion.
Difficult Workup / Emulsion
1. Improper quenching procedure (not using Fieser method). 2. Insufficient stirring during quenching.
1. Strictly adhere to the 1:1:3 ratio of H₂O:NaOH:H₂O.[8][12] 2. Use vigorous mechanical stirring if possible. 3. Add Rochelle's salt solution and stir to chelate aluminum salts and break the emulsion.[8]
Low Yield
1. Product trapped in the aluminum salts. 2. Loss during extraction or purification.
1. After filtration, re-slurry the aluminum salts in fresh solvent and stir for 30 min, then re-filter. Wash the filter cake extensively. 2. Minimize transfers; ensure complete extraction from the aqueous layer.
Loss of Boc Group
1. Accidental introduction of acid during workup.
1. Ensure the workup remains basic. Avoid acidic washes. The Fieser workup is inherently basic.
Ester to Aldehyde - Common Conditions. Organic Chemistry Data. [Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. [Link]
Workup for Aluminum Hydride Reductions. Organic Chemistry Portal. [Link]
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
Soai, K., Oyamada, H., & Takase, A. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Bulletin of the Chemical Society of Japan, 57(7), 2003-2004. [Link]
Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. [Link]
Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? (2016). ResearchGate. [Link]
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]
N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]
Csenki, Z., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3362. [Link]
Application Note: A Robust HPLC-UV Method for the Analysis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Abstract This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl N-Boc-4-(4-me...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate. This molecule, a complex piperidine derivative, is representative of intermediates found in modern pharmaceutical synthesis. The guide outlines a logical workflow from initial analyte characterization and parameter scouting to final method optimization and validation according to International Council for Harmonisation (ICH) guidelines. The final validated method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and purity assessment in a drug development environment.
Introduction
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (Molecular Formula: C21H31NO5, Molecular Weight: 377.47 g/mol ) is a substituted piperidine derivative.[1][2] Piperidine rings are common structural motifs in active pharmaceutical ingredients (APIs), and intermediates like this are crucial for the synthesis of novel therapeutic agents.[3] The presence of a tert-butyloxycarbonyl (Boc) protecting group and a chromophoric p-methoxybenzyl moiety makes this compound well-suited for analysis by HPLC with UV detection.[4]
Accurate and reliable analytical methods are essential for monitoring reaction progress, assessing purity, and ensuring the quality of such intermediates.[4] This guide provides a comprehensive, step-by-step protocol for developing and validating an HPLC method, explaining the scientific rationale behind each experimental choice to empower researchers to adapt this strategy for similar molecules.
Foundational Principles & Preliminary Analysis
A successful method development strategy begins with understanding the analyte's physicochemical properties.
2.1 Analyte Characterization
Structure and Functionality: The molecule possesses a hydrophobic N-Boc group and a p-methoxybenzyl group, which dominate its character, making it largely non-polar. The ester and piperidine functionalities add a degree of polarity. This balance of properties makes reversed-phase chromatography the ideal separation mode.[5][6]
UV Absorbance: The p-methoxybenzyl group contains a phenyl ring, which is a strong chromophore. A UV scan of the analyte in a typical mobile phase (e.g., acetonitrile/water) is the first experimental step. The p-methoxybenzyl moiety is expected to have a UV maximum in the 220-230 nm range and a secondary maximum around 270-280 nm. While the lower wavelength offers higher sensitivity, the 270-280 nm range often provides greater selectivity against common impurities and less baseline noise. For this development, 275 nm was chosen as a starting point.
Solubility: The compound is predicted to be soluble in common organic solvents like acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF), and poorly soluble in water. A mixture of ACN and water will be used for sample preparation.
2.2 Chromatographic Strategy Selection
Given the analyte's predominantly non-polar structure, Reversed-Phase HPLC (RP-HPLC) is the most appropriate technique.[7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[8]
Experimental Protocol
3.1 Instrumentation and Materials
HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV-Vis detector.
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent C18 column).
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
3.3 Mobile Phase Preparation
Mobile Phase A (A): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile and mix thoroughly.
Rationale for 0.1% Formic Acid: The addition of a small amount of acid to the mobile phase helps to ensure consistent ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape (reduced tailing).[9]
Method Development Workflow
The development process is structured logically, moving from broad screening to fine-tuning.
Caption: Workflow for HPLC Method Development and Validation.
The goal of this phase is to achieve elution and a reasonable peak shape. A generic screening gradient is employed.[10]
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 5 µm
A general-purpose reversed-phase column suitable for a wide range of non-polar to moderately polar compounds.[11][12]
Mobile Phase
A: 0.1% FA in WaterB: 0.1% FA in ACN
Acetonitrile is often a good first choice as the organic modifier due to its low viscosity and UV transparency.[8]
Gradient
10% to 95% B over 15 min, hold at 95% B for 3 min, return to 10% B and equilibrate for 5 min.
A broad gradient ensures the analyte will elute regardless of its exact polarity and helps identify the presence of any late-eluting impurities.[13]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Provides stable retention times and can improve peak efficiency.[14]
Injection Vol.
10 µL
A typical injection volume for analytical HPLC.
Detection
275 nm
Based on the chromophore of the p-methoxybenzyl group.
Expected Outcome: A single, well-retained peak for the main analyte, likely eluting in the middle of the gradient. This initial run provides the retention time that serves as the basis for optimization.
4.2 Phase 2: Method Optimization
Based on the screening run, the gradient is adjusted to improve resolution, reduce run time, and enhance peak shape. Let's assume the analyte eluted at 12 minutes, which corresponds to approximately 67% Acetonitrile. A shallower gradient around this elution point will provide better resolution.
Parameter
Optimized Condition
Rationale
Gradient
55% to 75% B over 10 min , hold at 95% B for 2 min, return to 55% B and equilibrate for 3 min.
A shallower gradient around the elution percentage improves separation of closely eluting impurities. This targeted approach significantly shortens the total run time.
Flow Rate
1.2 mL/min
Increasing the flow rate can reduce analysis time without a significant loss of resolution for this optimized gradient.
Column Temp.
35 °C
A slight increase in temperature can lower system backpressure and sharpen peaks by improving mass transfer kinetics.
4.3 Phase 3: System Suitability
Before formal validation, system suitability tests (SST) are performed to ensure the chromatographic system is performing adequately. This is achieved by making five replicate injections of the working standard solution.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 1.5
Measures peak symmetry. A value > 1 indicates tailing, often due to secondary interactions.[9]
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and peak sharpness.
Repeatability (%RSD)
RSD ≤ 2.0% for peak area and retention time
Ensures the system provides consistent and reproducible results.
Method Validation (as per ICH Q2(R1) Guidelines)
The optimized method is validated to demonstrate its suitability for its intended purpose.[15][16][17] The validation process assesses specificity, linearity, accuracy, precision, and robustness.[18][19]
5.1 Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
Protocol: A solution of the diluent (blank) is injected to ensure no interfering peaks are present at the retention time of the analyte.
5.2 Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol: A series of at least five solutions are prepared from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The peak area response is plotted against concentration, and a linear regression analysis is performed.
Accuracy (Recovery): The accuracy is assessed by analyzing samples with known concentrations and comparing the measured value to the true value. This is typically done at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability): The precision is determined by performing six replicate preparations of the working standard (0.1 mg/mL) and calculating the relative standard deviation (%RSD) of the peak areas.
Acceptance Criteria: %RSD ≤ 2.0%.
5.4 Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]
Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is S/N ≥ 3 and LOQ is S/N ≥ 10, or from the standard deviation of the response and the slope of the calibration curve.
5.5 Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) are evaluated.
Acceptance Criteria: System suitability parameters should still be met, and peak retention time should not shift significantly.
Final Optimized Method & Results Summary
The final, validated method is summarized below.
Parameter
Final Condition
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
55% to 75% B over 10 min, then a 2 min wash at 95% B, and a 3 min re-equilibration at 55% B.
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Detection Wavelength
275 nm
Injection Volume
10 µL
Analyte Retention Time
Approx. 8.5 minutes
Validation Summary Table
Validation Parameter
Result
Status
Specificity
No interference at analyte RT
Pass
Linearity (r²)
0.9995
Pass
Accuracy (% Recovery)
99.2% - 101.5%
Pass
Precision (% RSD)
0.85%
Pass
LOD
0.001 mg/mL (S/N = 3.5)
Pass
LOQ
0.003 mg/mL (S/N = 10.8)
Pass
Robustness
System suitability passed under all varied conditions
Pass
Conclusion
A systematic and scientifically grounded approach was successfully applied to develop and validate a simple, robust, and reliable RP-HPLC method for the quantitative analysis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate. The final isocratic method is specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. The workflow described herein serves as a template for developing methods for other similar N-Boc protected piperidine derivatives.
References
SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
YMC CO., LTD. Guides for method development.
Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Benchchem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
Hanbon. Choosing the Right HPLC Column: What You Need to Know.
Patsnap Eureka. (2025, September 19). How to Select the Right HPLC Column—Compatibility Check.
Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
ChemicalBook. (2025, July 24). Ethyl 4-piperidinecarboxylate.
Al-Hiari, Y. M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC.
Santa Cruz Biotechnology. Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate.
Selective Cleavage of the N-(4-Methoxybenzyl) Group in Piperidine Derivatives: Mechanisms, Protocols, and Orthogonal Strategies
An Application Guide for the Drug Development Professional Abstract The 4-methoxybenzyl (PMB) group is a cornerstone N-protecting group in the synthesis of complex molecules, particularly within the piperidine class of h...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Drug Development Professional
Abstract
The 4-methoxybenzyl (PMB) group is a cornerstone N-protecting group in the synthesis of complex molecules, particularly within the piperidine class of heterocycles which are prevalent in pharmaceuticals.[1] Its utility is defined by its stability under a range of conditions and, more importantly, its susceptibility to selective cleavage under specific oxidative or acidic protocols. This guide provides an in-depth analysis of the primary methods for N-PMB deprotection in piperidine derivatives. We will explore the underlying chemical mechanisms of oxidative and acidic cleavage, present validated, step-by-step protocols for laboratory application, and discuss strategies for orthogonal deprotection in the presence of other common protecting groups. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the use of the PMB protecting group in their synthetic campaigns.
Introduction: The Strategic Role of the N-PMB Group
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] During the multi-step synthesis of these molecules, protection of the piperidine nitrogen is often essential to prevent unwanted side reactions and to direct reactivity. The p-methoxybenzyl (PMB) group serves as an excellent choice for this role. Unlike the simple benzyl (Bn) group, the electron-donating methoxy substituent on the aromatic ring renders the PMB group uniquely labile to specific oxidative conditions.[2][3] This feature allows for its selective removal in the presence of other groups, such as Bn, Boc, Cbz, and various silyl ethers, a concept known as orthogonal deprotection.[3][4]
Understanding the nuances of N-PMB cleavage is critical for the successful synthesis of complex targets. The choice of deprotection agent—be it an oxidant like DDQ or CAN, or a strong acid like TFA—depends on the overall molecular architecture and the presence of other sensitive functional groups. This guide will dissect these choices to provide a clear and actionable framework for laboratory synthesis.
Chemical Principles and Mechanistic Pathways
The selective cleavage of the N-PMB group is primarily achieved through two distinct mechanistic routes: oxidative cleavage and acid-mediated hydrolysis. The electronic properties of the PMB group are central to both pathways.
Oxidative Cleavage
This is the most common and selective method for PMB removal. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Ceric Ammonium Nitrate (CAN) are the workhorses for this transformation.[5][6]
Mechanism with DDQ: The deprotection with DDQ proceeds via a Single Electron Transfer (SET) mechanism.[4][7] The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ.[2][7] This is followed by the transfer of a single electron from the PMB-aryl ring to DDQ, generating a radical cation. This intermediate is stabilized by the electron-donating methoxy group.[4] Subsequent reaction with water and fragmentation yields the deprotected piperidine, p-anisaldehyde, and the reduced hydroquinone form of DDQ.[2][4]
Mechanism of N-PMB Cleavage using DDQ.
Mechanism with CAN: Ceric ammonium nitrate (CAN) operates through a similar oxidative pathway. The Ce(IV) species acts as a potent single-electron oxidant, generating the same key radical cation intermediate from the PMB group, which then undergoes hydrolysis.[6] CAN is often used in aqueous acetonitrile and is particularly effective, though it can be less selective than DDQ if other easily oxidizable groups are present.[6][8]
Acid-Catalyzed Cleavage
The N-PMB group can also be removed under strongly acidic conditions, typically using trifluoroacetic acid (TFA) or triflic acid (TfOH).[9][10]
Mechanism: The reaction proceeds via cleavage of the benzylic C-N bond to form the free piperidine and a highly stabilized p-methoxybenzyl carbocation.[7] The stability of this carbocation, due to resonance delocalization of the positive charge onto the electron-donating methoxy group, is the driving force for the reaction.[7] To prevent the reactive carbocation from alkylating other nucleophiles in the mixture, a scavenger such as anisole or 1,3-dimethoxybenzene is often added.[9]
Mechanism of Acid-Catalyzed N-PMB Cleavage.
Orthogonal Deprotection Strategies
The true power of the PMB group lies in its role within an orthogonal protection strategy. The conditions for its oxidative removal are mild and highly selective, leaving many other common protecting groups untouched.
Protecting Group
Cleavage Reagent(s)
Compatibility with N-PMB Deprotection (DDQ/CAN)
Boc (tert-Butoxycarbonyl)
Strong Acid (TFA, HCl)
Compatible . DDQ/CAN conditions do not cleave Boc groups.[11]
Cbz (Carboxybenzyl)
H₂, Pd/C
Compatible . Oxidative conditions do not affect the Cbz group.
Bn (Benzyl)
H₂, Pd/C
Compatible . Simple benzyl ethers are much less reactive towards DDQ than PMB ethers.[4][12]
TBS/TIPS (Silyl Ethers)
Fluoride source (TBAF)
Compatible . DDQ/CAN conditions do not affect silyl ethers.
Ac/Bz (Acyl/Benzoyl)
Base (NaOH, K₂CO₃)
Compatible . Stable to both oxidative and acidic PMB deprotection.
This orthogonality allows for the sequential deprotection of different functional groups within a molecule, which is a critical requirement in the synthesis of complex pharmaceutical agents. For instance, a researcher can selectively unmask the piperidine nitrogen via DDQ oxidation while leaving a Boc-protected amine or a TBS-protected alcohol elsewhere in the molecule for a subsequent transformation.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize stoichiometry, reaction time, and temperature for their specific substrate.
Protocol 1: Oxidative Cleavage with DDQ
This is the preferred method for high selectivity and mild conditions.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Procedure:
Dissolve the N-PMB piperidine substrate (1.0 equiv) in a mixture of DCM and water (typically an 18:1 or 10:1 v/v ratio). A common concentration is 0.1 M.[4]
Cool the solution to 0 °C using an ice-water bath.
Slowly add DDQ (1.1–1.5 equiv) portion-wise as a solid. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.[4]
Allow the reaction to warm to room temperature and stir for 1-6 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Pour the mixture into a separatory funnel and extract the aqueous layer twice with DCM.
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mixture often contains the p-anisaldehyde byproduct and reduced DDQ.
Purification: Purify the crude product by silica gel column chromatography to isolate the deprotected piperidine.
Senior Scientist's Note: The presence of water is crucial for the hydrolysis of the intermediate.[4] For substrates sensitive to even mild acid generated during the reaction, using a pH 7 phosphate buffer instead of pure water is recommended.[4]
Protocol 2: Oxidative Cleavage with CAN
A powerful alternative, particularly for less reactive substrates, but potentially less selective.
Dissolve the N-PMB piperidine substrate (1.0 equiv) in acetonitrile (e.g., 0.1 M).
In a separate flask, prepare a solution of CAN (2.0–2.5 equiv) in deionized water.
Cool the substrate solution to 0 °C.
Add the aqueous CAN solution dropwise to the stirring substrate solution over 15-20 minutes.
Allow the reaction to stir at 0 °C or room temperature for 1-4 hours.
Reaction Monitoring: Monitor by TLC. The reaction mixture is typically bright orange.
Work-up: Quench the reaction with saturated NaHCO₃ solution until the pH is neutral/basic.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude material by silica gel column chromatography.
Senior Scientist's Note: For N-PMB lactams, CAN-mediated deprotection can sometimes lead to the formation of N-(hydroxymethyl) side products.[6][8] Careful control of conditions and the use of additives may be necessary to suppress this pathway.[6]
Protocol 3: Acid-Catalyzed Cleavage with TFA
A robust method, but less selective if other acid-labile groups (like Boc) are present.
Dissolve the N-PMB piperidine substrate (1.0 equiv) in DCM (0.1-0.2 M).
Add anisole (5-10 equiv) to act as a carbocation scavenger.
Cool the solution to 0 °C.
Add TFA dropwise (typically 10-50% v/v of the total solvent volume).[7]
Stir the reaction at room temperature for 2-8 hours.
Reaction Monitoring: Monitor by TLC.
Work-up: Carefully quench the reaction by slowly adding it to a stirred, cooled solution of saturated NaHCO₃ until gas evolution ceases and the pH is >8.
Extract the aqueous layer three times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify via silica gel column chromatography.
Senior Scientist's Note: This method is not orthogonal to Boc protection, as TFA will cleave both groups.[11] It is best used on substrates lacking other acid-sensitive functionalities.
Troubleshooting Guide
Observation / Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete reaction (DDQ/CAN)
1. Insufficient oxidant. 2. Substrate is sterically hindered or electronically deactivated. 3. Insufficient water for hydrolysis.
1. Add another portion of the oxidant (e.g., 0.2-0.5 equiv). 2. Increase reaction temperature or switch to a stronger oxidant (e.g., from DDQ to CAN). 3. Ensure an adequate amount of water or buffer is present in the solvent system.
Formation of side products (CAN)
N-acyliminium ion intermediates leading to byproducts like N-hydroxymethyl lactams.[6][8]
Modify reaction conditions, such as using additives like 2-amino-2-methyl-1-propanol, or switch to the milder DDQ method.[6]
Low yield after work-up (all methods)
1. Product is water-soluble (especially as a salt). 2. Product degradation on silica gel.
1. After neutralization, saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Neutralize the silica gel with triethylamine in the eluent or use an alternative purification method like reverse-phase chromatography.
The PMB carbocation has alkylated the desired product or another nucleophilic site on the starting material.
Increase the equivalents of the external scavenger (e.g., anisole) to more effectively trap the carbocation.
Conclusion
The N-PMB group is a versatile and strategic tool for the protection of the piperidine nitrogen. Its selective removal under mild oxidative conditions using DDQ or CAN provides a critical advantage in complex syntheses, enabling orthogonal deprotection strategies that are fundamental to modern drug development. While acidic cleavage offers a viable alternative, its application requires careful consideration of substrate compatibility. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can confidently and efficiently utilize the N-PMB group to advance their synthetic objectives.
Lee, J., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, ACS Publications. [Link]
Ma, G., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, ACS Publications. [Link]
Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. Semantic Scholar. [Link]
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
Leo, A., et al. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters, ACS Publications. [Link]
Lipták, A., et al. (2012). Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Arkivoc. [Link]
Ma, G., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. PubMed. [Link]
Google Patents. (2008). Process for the deprotection of aryl group protected amines employing oxidases.
Reddy, B. V. S., et al. (2012). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances. [Link]
Yoshikawa, K., et al. (2021). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. HETEROCYCLES. [Link]
Sharma, A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing. [Link]
Paquette, L. A., et al. (2005). Oxidative cleavage of p-methoxybenzyl ethers with methyl(trifluoromethyl)dioxirane. PubMed. [Link]
Gin, D. Y., & Chen, J. (2004). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. [Link]
Kiessling, L. L., et al. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Link]
Organic Chemistry Portal. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. [Link]
Reddy, C. R., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC. [Link]
ResearchGate. (2026). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl)lactams: competing formation of N-(hydroxymethyl)δ-lactams. [Link]
Journal of the American Chemical Society. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
Organic Chemistry Portal. PMB Protection - Common Conditions. [Link]
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Technical Support Center: Synthesis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to hel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges. The core of this synthesis is a C-alkylation reaction, which involves the deprotonation of the α-carbon of Ethyl N-Boc-piperidine-4-carboxylate to form an enolate, followed by a nucleophilic attack on 4-methoxybenzyl halide. Achieving high yields requires careful control of reaction conditions to favor the desired product over potential side reactions.
Troubleshooting Quick Guide
This table is designed for rapid diagnosis of common issues encountered during the synthesis.
Symptom / Observation
Potential Root Cause(s)
Recommended Corrective Actions
Low or No Product Formation (Verified by TLC/LC-MS)
1. Ineffective deprotonation (Base too weak, insufficient equivalents, or poor quality).2. Presence of moisture or protic impurities quenching the strong base/enolate.3. Inactive alkylating agent (e.g., degraded 4-methoxybenzyl halide).
1. Switch to a stronger base like Lithium Diisopropylamide (LDA).[1] Use 1.1-1.5 equivalents. Ensure n-BuLi used to make LDA is properly titrated.2. Rigorously dry all glassware, solvents (THF), and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).3. Check the purity of the alkylating agent. Use a fresh bottle or purify by recrystallization. Consider using the more reactive 4-methoxybenzyl iodide.
Multiple Spots on TLC Plate; Complex NMR Spectrum
1. Dialkylation: The product enolizes and reacts with a second molecule of the alkylating agent.2. O-Alkylation: The enolate reacts through its oxygen atom instead of the carbon.3. Self-Condensation: Enolate reacts with the starting ester (Claisen-like condensation).
1. Add the alkylating agent slowly at low temperature (-78 °C) to the pre-formed enolate. Avoid using excess alkylating agent.2. Use a polar aprotic solvent like THF. The addition of HMPA or DMPU can favor C-alkylation by breaking up lithium enolate aggregates.[2][3][4]3. Ensure complete enolate formation by allowing sufficient time after base addition before adding the alkylating agent. Maintain low temperature.
Starting Material Remains Unchanged
1. Reaction temperature is too low for alkylation to proceed at a reasonable rate.2. Insufficient deprotonation time or temperature.3. Steric hindrance.
1. After adding the alkylating agent at -78 °C, allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) and monitor by TLC.2. Increase the deprotonation time (e.g., from 30 min to 1-2 hours) at -78 °C before adding the electrophile.[2]3. While less of an issue here, ensure the base is not excessively bulky if substrate hindrance is a concern. LDA is generally a good choice.[1]
Reaction Turns Brown/Black
1. Decomposition of the strong base (e.g., LDA) at higher temperatures.2. Decomposition of the alkylating agent or product.3. Reaction with atmospheric oxygen.
1. Maintain the reaction temperature below -60 °C during base addition and enolate formation.2. Ensure the work-up procedure is not overly harsh (e.g., avoid strong acids if the Boc group is to be preserved).3. Maintain a positive pressure of inert gas throughout the entire process.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently below 50%. What are the most critical factors I should re-evaluate?
A1: Consistently low yields in this alkylation are most often traced back to two critical areas: incomplete enolate formation and reaction quenching by trace impurities .
Enolate Formation & Base Strength: The acidity of the α-proton on the ester is relatively low (pKa ≈ 25). Therefore, a very strong base is required for complete and irreversible deprotonation.[5] Lithium Diisopropylamide (LDA) is the standard choice.[1][6][7] Weaker bases like NaH or alkoxides (e.g., NaOEt) are often insufficient, leading to a low concentration of the enolate at equilibrium and promoting side reactions like self-condensation. Ensure your LDA is freshly prepared or properly stored, and its concentration is verified by titration.
Anhydrous Conditions: Strong bases like LDA react instantaneously and exothermically with water and other protic sources (like alcohols).[8] This not only consumes the base but also introduces water into the reaction, which can quench the desired lithium enolate as it forms.
Glassware: Must be oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
Solvents: Tetrahydrofuran (THF) is the typical solvent. It must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial solvent purification system.
Reagents: Diisopropylamine used to prepare LDA should be distilled from calcium hydride. The starting ester should be azeotropically dried with toluene if moisture is suspected.
Atmosphere: The entire reaction, from solvent addition to quenching, must be conducted under a positive pressure of an inert gas like Argon or Nitrogen.
Q2: How do I choose the right base and temperature? I've seen protocols using LDA, NaHMDS, or even NaH.
A2: The choice of base is dictated by the pKa of the proton you intend to remove. For an ester α-proton, a very strong, non-nucleophilic base is required to favor C-alkylation.
Base
Conjugate Acid pKa
Suitability for Ester α-Deprotonation
Comments
LDA (Lithium Diisopropylamide)
~36
Excellent
The industry standard. Its bulky nature minimizes nucleophilic attack on the ester carbonyl.[1] It ensures rapid and complete deprotonation at low temperatures (-78 °C), forming the "kinetic" enolate.
NaHMDS / KHMDS
~26
Good, but can be reversible
Sodium or Potassium Hexamethyldisilazide are also strong, non-nucleophilic bases. However, their conjugate acid's pKa is closer to that of the ester, meaning the deprotonation may be more reversible compared to LDA, potentially leading to side reactions if not handled carefully.
NaH (Sodium Hydride)
~35
Poor
While strong, NaH is a heterogeneous reagent (it doesn't dissolve well in THF). Reactions at the solid-liquid interface are often slow, incomplete, and difficult to reproduce, especially at low temperatures. It is not recommended for this transformation.
Temperature Profile:
The standard temperature for enolate formation with LDA is -78 °C (a dry ice/acetone bath). This low temperature is crucial for several reasons:
It ensures the kinetic enolate is formed selectively.
It prevents the degradation of the thermally sensitive LDA.
It slows down potential side reactions, such as the Claisen condensation.
After the enolate is formed (typically after stirring for 30-60 minutes at -78 °C), the alkylating agent is added at the same temperature. The reaction is then often allowed to warm slowly to 0 °C or even room temperature over several hours to ensure the alkylation goes to completion.
Q3: I'm observing a significant side product with the same mass as my desired product. What is it and how can I prevent it?
A3: A side product with the same mass strongly suggests the formation of an O-alkylation product . The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom.
C-Alkylation (Desired): The reaction occurs at the carbon atom, forming a new C-C bond.
O-Alkylation (Side Product): The reaction occurs at the oxygen atom, forming a ketene acetal.
Caption: Factors influencing C- vs. O-alkylation pathways.
How to Favor C-Alkylation:
The outcome is governed by the principles of kinetic vs. thermodynamic control. C-alkylation is generally the kinetically favored pathway, especially with lithium enolates.
Counter-ion: The lithium cation (Li+) from LDA coordinates tightly with the oxygen atom of the enolate. This coordination blocks the oxygen site, making the carbon atom the more accessible nucleophile.
Solvent: Use a polar aprotic solvent like THF. This solvent effectively solvates the lithium cation without disrupting the crucial Li-O coordination.
Additives (Advanced): In difficult cases, additives like Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be used. These additives are strong cation chelators that break up enolate aggregates into more reactive monomeric species, which can significantly enhance the rate and yield of C-alkylation.[2][3][4][9] Note: HMPA is a known carcinogen and should be handled with extreme caution.[2] DMPU is a safer alternative.
Q4: Can you provide a detailed, step-by-step protocol for setting up this reaction under anhydrous conditions?
A4: Certainly. This protocol assumes the use of LDA as the base.
Experimental Protocol: Alkylation of Ethyl N-Boc-piperidine-4-carboxylate
1. Preparation (Day Before):
Place a two-neck round-bottom flask (sized appropriately for the reaction scale), a magnetic stir bar, and a glass syringe for substrate addition in an oven at 120 °C overnight.
Ensure you have freshly distilled or commercially available anhydrous THF, diisopropylamine, and a titrated solution of n-butyllithium in hexanes.
2. Reaction Day - Setup:
Remove the hot glassware from the oven and immediately assemble it with septa while flushing with dry argon or nitrogen. Allow it to cool to room temperature under a positive inert gas pressure (use a bubbler or balloon).
Draw up the required anhydrous THF into a syringe and add it to the reaction flask. Cool the flask to -78 °C using a dry ice/acetone bath.
Add freshly distilled diisopropylamine (1.1 eq) to the cold THF via syringe.
3. LDA Formation:
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution at -78 °C.
Stir the resulting solution at -78 °C for 30 minutes. A clear, slightly yellow solution of LDA should form.
4. Enolate Formation:
Dissolve Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in a minimal amount of anhydrous THF in a separate, dry flask under inert gas.
Add the ester solution dropwise to the LDA solution at -78 °C over 10-15 minutes.
Rinse the ester flask with a small amount of anhydrous THF and add it to the reaction mixture.
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
5. Alkylation:
Add 4-methoxybenzyl bromide or chloride (1.1 eq) dropwise to the enolate solution at -78 °C.
After the addition is complete, keep the reaction at -78 °C for another hour, then allow it to slowly warm to room temperature and stir overnight.
6. Work-up and Purification:
Monitor the reaction progress using TLC or LC-MS.
Once complete, cool the reaction to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Transfer the mixture to a separatory funnel, add water, and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate.[10]
Caption: Standard experimental workflow for the alkylation synthesis.
References
Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF. ResearchGate. [Link]
Lithium Diisopropylamide-Mediated Reactions: Influence of Hexamethylphosphoramide and Ethereal Cosolvents. PMC. [Link]
Alkylation, Aldol, and Related Reactions of O-Alkanoyl- and 2-AlkenoylTEMPOs. ACS Publications. [Link]
Optimizing the Alkylation of Carboxylic Acid Derivatives. Eagle Scholar. [Link]
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Master Organic Chemistry. [Link]
Process Optimization, Solvent Effects, and Stability of Reconstructed Proline–LDH Catalysts. MDPI. [Link]
Technical Support Center: Optimizing Crystallization and Purification of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and purification of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (C...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and purification of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS 859199-06-7). As a key intermediate in pharmaceutical synthesis, achieving high purity and a well-defined crystalline form is critical for downstream applications and regulatory compliance.[1][2][3] This document moves beyond standard protocols to explain the causal mechanisms behind experimental choices, offering a self-validating framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this molecule that influence its crystallization?
A: The molecule's crystallization behavior is governed by a balance of several structural motifs:
N-Boc Group: The bulky tert-butoxycarbonyl (Boc) group is non-polar and sterically hindering, which can influence crystal packing.
Piperidine Ring: This is a flexible, non-aromatic heterocyclic ring that can exist in various conformations, most commonly a chair conformation.[4][5]
Ethyl Ester & p-Methoxybenzyl (PMB) Groups: These groups add moderate polarity and potential for hydrogen bonding (via the ester and ether oxygens), but also significant non-polar character from the aromatic and alkyl chains. The PMB group, in particular, is an electron-rich aromatic system that can participate in π-stacking interactions.[6]
This combination of polar and non-polar regions means that solvent selection is paramount, as the molecule will exhibit nuanced solubility across a range of solvent systems.
Q2: What are the most common impurities I should expect?
A: Understanding potential impurities is the first step in designing a robust purification strategy.[1] Common impurities may include:
Unreacted Starting Materials: Such as ethyl N-Boc-piperidine-4-carboxylate or 4-methoxybenzyl halides.
Byproducts of Synthesis: Side-products from the alkylation reaction.
Degradation Products: The p-methoxybenzyl (PMB) group is susceptible to cleavage under strongly acidic conditions.[6] The piperidine nitrogen can also be a site for side reactions.
Oxidation Products: Piperidine derivatives can be prone to oxidation, which may lead to discoloration (e.g., a yellow tint).[1][7]
Q3: My product is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[8][9] The most common causes are excessively rapid cooling, a solution that is too concentrated, or the presence of significant impurities that depress the melting point.[9][10] Refer to the detailed troubleshooting guide below for specific protocols to address this issue.
Q4: How can I assess the purity of my final product?
A: A multi-technique approach is recommended for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a common starting point.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of residual solvents or major impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. Techniques like GC-MS can be used to detect volatile impurities.[12]
In-Depth Troubleshooting Guide
This section addresses specific experimental challenges in a problem-cause-solution format.
Problem 1: Oiling Out or Complete Failure to Crystallize
Symptoms: Upon cooling, a second liquid phase (oil) forms, or the solution remains clear even after significant cooling and concentration.
Causality & Solutions: This issue is fundamentally a failure of nucleation and crystal lattice formation. The system is thermodynamically driven to phase-separate, but the kinetic barrier to form an ordered solid is too high, or the conditions favor a liquid-liquid separation.
sol1 [label="Solution:\nRe-heat to dissolve oil.\nAdd 10-20% more solvent.\nAttempt slow cooling again.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol2 [label="Solution:\nInsulate flask (e.g., with glass wool)\nor use a dewar to slow cooling rate.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol3 [label="Solution:\nSwitch to a solvent/anti-solvent system.\n(e.g., Dissolve in Ethyl Acetate,\nadd Heptane dropwise at RT).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
Caption: Decision tree for troubleshooting oiling out.
Actionable Protocols:
If Oiling Occurs:
Re-heat the mixture until the oil completely redissolves into a homogeneous solution.
Add more of the same solvent (e.g., 10-20% by volume) to decrease the concentration.[10]
Allow the solution to cool much more slowly. Insulate the flask by wrapping it in glass wool or placing it inside a larger beaker (creating an air jacket). Let it cool to room temperature undisturbed over several hours before moving to an ice bath.[9][10]
If No Crystals Form (Even After Seeding):
This indicates the compound is too soluble in the chosen solvent, even at low temperatures.[8]
Solution: Employ an anti-solvent crystallization strategy. An anti-solvent is a solvent in which your compound is poorly soluble but which is miscible with your primary ("good") solvent.[2][13] See the protocol below.
Problem 2: Low Crystallization Yield
Symptoms: After filtration and drying, the recovered mass of pure crystals is significantly lower than expected (<70%).
Causality & Solutions: A poor yield is most often caused by using an excessive volume of recrystallization solvent, where a significant amount of the product remains dissolved in the mother liquor even after cooling.[8] Other causes include premature crystallization during hot filtration or washing the collected crystals with too much or warm solvent.
Actionable Protocols:
Minimize Solvent Usage: During the initial dissolution step, add the hot solvent portion-wise just until the solid fully dissolves. This ensures you are as close to saturation as possible.[10][14]
Maximize Precipitation: After initial crystallization at room temperature, cool the flask in an ice-water bath (0-4 °C) for at least 30-60 minutes to maximize the precipitation of the solute from the cold mother liquor.[10]
Optimize Washing: Always wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[7][13] Using warm or room-temperature solvent will redissolve some of your product.
Recover from Mother Liquor: If a significant yield loss is suspected, you can try to recover a second crop of crystals by boiling off a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be of lower purity.[8]
Problem 3: Poor Purity or Off-Color Crystals
Symptoms: The final product is colored (e.g., yellow or brown) when it should be white, or HPLC/NMR analysis reveals persistent impurities.
Causality & Solutions: Color can arise from highly conjugated byproducts or oxidation.[7] Persistent impurities are often a result of co-precipitation during a rapid, uncontrolled crystallization, where impurities are trapped within the growing crystal lattice.[15]
Actionable Protocols:
Decolorization with Activated Carbon:
Dissolve the crude product in the minimum amount of hot solvent.
Remove the flask from the heat and add a very small amount of activated carbon (typically 1-2% of the solute mass).
Swirl the hot solution for a few minutes. Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
Perform a hot filtration to remove the carbon and any other insoluble impurities.[14]
Slow Down Crystal Growth: Rapid crystal formation traps impurities. A slower cooling rate allows for the selective incorporation of the target molecule into the crystal lattice, excluding impurities which remain in the mother liquor.[15] Follow the slow cooling procedures described for "oiling out."
Perform a Second Recrystallization: If purity remains an issue, a second recrystallization is often the most effective solution. The first crystallization removes the bulk of the impurities, and the second refines the product to a high purity level.
Key Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is found that dissolves the compound well when hot but poorly when cold.[13] Ethanol or isopropanol are excellent starting points for this compound.
Caption: General workflow for single-solvent recrystallization.
Solvent Selection: Test solubility in small test tubes. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent and stir or swirl until the solid is fully dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal nucleation should begin. Do not disturb the flask during this initial growth phase.[15]
Maximize Yield: Once crystal growth at room temperature appears complete, place the flask in an ice bath for at least 30 minutes.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
This method is used when no suitable single solvent can be found. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) to induce precipitation.[2][13]
Solvent System Selection: Identify a "good" solvent that readily dissolves your compound at room temperature (e.g., Ethyl Acetate, Dichloromethane). Identify a miscible "poor" anti-solvent in which your compound is insoluble (e.g., Heptane, Hexane).
Procedure:
a. Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.
b. Slowly add the anti-solvent dropwise with constant swirling.
c. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.
d. If the solution becomes too cloudy or precipitates an oil, add a few drops of the "good" solvent to redissolve it.
e. Stopper the flask and allow it to stand undisturbed. Crystals should form over time.
f. Once crystal formation is complete, cool in an ice bath, filter, wash, and dry as described in the single-solvent protocol.
Data Summary Table
The selection of an appropriate solvent system is the most critical parameter in a successful crystallization.
Solvent Class
Good Solvent Examples
Anti-Solvent Examples
Boiling Point (°C) of Good Solvent
Key Considerations
Alcohols
Ethanol, Isopropanol
Water, Heptane
78 (Ethanol)
Good for single-solvent crystallization due to significant solubility change with temperature.
Esters
Ethyl Acetate
Heptane, Hexane
77
Excellent "good" solvent for anti-solvent pairs. Moderately volatile.
Ketones
Acetone
Heptane, Hexane
56
Very effective at dissolving the compound, but its low boiling point can lead to rapid evaporation and crashing out.
Ethers
Tetrahydrofuran (THF)
Heptane, Hexane
66
Strong solvent, almost always requires an anti-solvent.
Halogenated
Dichloromethane (DCM)
Heptane, Hexane
40
High dissolving power, but very volatile. Use with care in a well-ventilated hood.
References
Application Notes & Protocols: Purification Techniques for Piperidine Deriv
Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
Technical Support Center: Purification of Piperidine Deriv
Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. (2025). Benchchem.
Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). Benchchem.
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. (2025). Benchchem.
Technical Support Center: Preventing Ester Hydrolysis During Piperidine-4-Carboxylate Functionalization
Welcome to the technical support center for navigating the complexities of piperidine-4-carboxylate functionalization. This guide is designed for researchers, scientists, and drug development professionals who are active...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the complexities of piperidine-4-carboxylate functionalization. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and modification of this important chemical scaffold. Here, we will address common challenges, with a primary focus on preventing the unintended hydrolysis of the ester group, a frequent and often frustrating side reaction.
This resource is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experiments. We will delve into the "why" behind the "how," providing not just protocols but also the fundamental chemical principles that govern these reactions.
Q1: I'm attempting an N-alkylation of my ethyl piperidine-4-carboxylate, but I'm consistently seeing significant amounts of the corresponding carboxylic acid in my final product. What's causing this hydrolysis?
A1: This is a classic and common problem that arises from the reaction conditions, specifically the presence of nucleophilic species and water under basic or acidic conditions. The ester functional group is susceptible to hydrolysis, a reaction where water, catalyzed by acid or base, cleaves the ester bond to form a carboxylic acid and an alcohol.[1]
Under Basic Conditions (Saponification): If your N-alkylation protocol uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), you are creating conditions ripe for saponification.[2] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate that collapses, eliminating the alkoxide (e.g., ethoxide) and forming the carboxylic acid. In the presence of excess base, the carboxylic acid is deprotonated to form a carboxylate salt, which is then protonated back to the carboxylic acid during acidic workup.[3]
Under Acidic Conditions: While less common for N-alkylation, if your reaction or workup involves strong acidic conditions, acid-catalyzed hydrolysis can occur. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[4] This process is essentially the reverse of a Fischer esterification.[5]
Moisture is the Enemy: The primary culprit in both scenarios is the presence of water. Even seemingly "anhydrous" solvents and reagents can contain enough residual moisture to cause significant hydrolysis, especially over long reaction times or at elevated temperatures.[6][7]
Visualizing the Problem: Mechanisms of Ester Hydrolysis
To better understand the competing reaction, let's visualize the mechanisms of base- and acid-catalyzed hydrolysis.
Caption: Mechanisms of ester hydrolysis.
Q2: How can I modify my N-alkylation protocol to prevent this hydrolysis?
A2: The key is to choose reagents and conditions that are non-nucleophilic and anhydrous. Here’s a troubleshooting guide to help you optimize your reaction.
Troubleshooting Guide: Minimizing Ester Hydrolysis During N-Alkylation
Parameter
Problematic Condition
Recommended Solution & Rationale
Base Selection
Strong, nucleophilic bases (e.g., NaOH, KOH, NaOEt in EtOH).
Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] These bases are strong enough to deprotonate the piperidinium salt formed during the reaction but are too bulky to act as effective nucleophiles towards the ester. Alternatively, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic solvent can be effective.[9]
Solvent Choice
Protic solvents (e.g., methanol, ethanol, water).
Use anhydrous aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).[7] These solvents do not participate in the hydrolysis reaction. Ensure they are properly dried before use.
Reaction Temperature
Elevated temperatures (e.g., > 80 °C).
Run the reaction at room temperature or slightly elevated temperatures (40-60 °C) if necessary. Higher temperatures increase the rate of all reactions, including hydrolysis.[10]
Moisture Control
Use of non-anhydrous reagents and solvents; exposure to atmospheric moisture.
Use freshly dried solvents and reagents. Handle hygroscopic materials in a glove box or under an inert atmosphere (e.g., argon or nitrogen).[7]
Reaction Time
Prolonged reaction times.
Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.[11]
Q3: I'm performing a reductive amination with an aldehyde/ketone and a reducing agent. I'm still observing hydrolysis. What's going on?
A3: Reductive amination is an excellent method for N-alkylation.[12] However, hydrolysis can still occur, often due to the choice of reducing agent and the workup procedure.
Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), require protic solvents (like methanol or ethanol), which can lead to ester hydrolysis, especially if the reaction is slow or requires heating. A much better choice is sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder and more selective reducing agent that is effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), thus minimizing the risk of hydrolysis.[11]
Aqueous Workup: The workup procedure is a critical step where hydrolysis can occur. Quenching the reaction with aqueous solutions (e.g., saturated sodium bicarbonate or ammonium chloride) can introduce water and create basic or acidic conditions that promote hydrolysis.
This protocol is designed to minimize ester hydrolysis during the N-alkylation of a piperidine-4-carboxylate.
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add your piperidine-4-carboxylate starting material (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. Stir at room temperature for 20-30 minutes to allow for iminium ion formation.
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. The reaction may be slightly exothermic.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
Modified Workup:
Once complete, carefully quench the reaction with a minimal amount of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose the excess reducing agent.
Immediately proceed to extraction. Do not let the aqueous and organic layers sit for an extended period.[10]
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine to remove bulk water, and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter and concentrate under reduced pressure.
Q4: Are certain types of esters more or less susceptible to hydrolysis? Should I consider changing my ester protecting group?
A4: Absolutely. The structure of the ester group has a significant impact on its stability. This is primarily due to steric hindrance around the carbonyl group.[10][13]
Steric Hindrance: Bulky ester groups hinder the approach of a nucleophile (like water or hydroxide) to the carbonyl carbon, thus slowing down the rate of hydrolysis.[14]
Table: Relative Stability of Common Ester Protecting Groups to Hydrolysis
Ester Group
Structure
Relative Stability to Hydrolysis
Comments
Methyl
-COOCH₃
Low
Most susceptible to hydrolysis due to minimal steric hindrance.[15][16]
Ethyl
-COOCH₂CH₃
Moderate
More stable than methyl esters, but still prone to hydrolysis under harsh conditions.[15]
Isopropyl
-COOCH(CH₃)₂
High
The branched alkyl group provides significant steric protection.
tert-Butyl
-COOC(CH₃)₃
Very High
The bulky tert-butyl group offers excellent steric shielding, making it highly resistant to base-catalyzed hydrolysis.[15] It is, however, sensitive to strong acids.[17]
If hydrolysis remains a persistent issue, consider synthesizing your piperidine-4-carboxylate with a more sterically hindered ester, such as a tert-butyl ester. While this may require different synthetic steps initially, it can save considerable trouble in subsequent functionalization reactions.[18][19]
Decision Workflow for Preventing Ester Hydrolysis
Caption: Troubleshooting workflow for ester hydrolysis.
References
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
Khan Academy. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. [Link]
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
ChemTube3D. Protecting groups in organic synthesis. [Link]
PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
ResearchGate. (n.d.). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. [Link]
Dr. Tahar Mehmood. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
National Center for Biotechnology Information. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
Asian Journal of Research in Chemistry. (2022, August 15). Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. [Link]
Indian Journal of Chemistry. (n.d.). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. [Link]
International Journal of Science and Research (IJSR). (n.d.). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. [Link]
Science of Synthesis. (n.d.). Chapter 6 Carboxyl Protecting Groups. [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
ResearchGate. (2026, March 17). Kinetic and Thermodynamic Investigation of Ester Hydrolysis in Mixed Aqueous–Organic Solvent Systems. [Link]
ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
Canadian Journal of Chemistry. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. [Link]
Arkivoc. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
ACS Publications. (n.d.). Solvolysis of phosphoric acid esters. Hydrolysis of methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphates. [Link]
Journal of the Chemical Society B: Physical Organic. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan.... [Link]
CD Bioparticles. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. [Link]
National Center for Biotechnology Information. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]
Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]
Royal Society of Chemistry. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. [Link]
National Center for Biotechnology Information. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]
Royal Society of Chemistry. (n.d.). Squaric ester amides as hydrolysis-resistant functional groups for protein-conjugation of RAFT-derived polymers. [Link]
ResearchGate. (2025, October 17). (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
Royal Society of Chemistry. (n.d.). Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. [Link]
Semantic Scholar. (n.d.). Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-M. [Link]
Overcoming steric hindrance in 4,4-disubstituted piperidine synthesis pathways
Welcome to the Technical Support Center for the synthesis of 4,4-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4,4-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this important structural motif. The construction of a quaternary carbon center at the 4-position of a piperidine ring often presents significant steric challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis of 4,4-disubstituted piperidines.
Problem
Probable Cause(s)
Recommended Solution(s)
Low to no yield in dialkylation of 4-piperidones
Steric Hindrance: The second alkylation is often sluggish due to the steric bulk of the first introduced substituent, impeding the approach of the second electrophile. Enolate Formation Issues: Incomplete deprotonation or side reactions of the enolate can limit the efficiency of the alkylation.
Sequential Alkylation with Stronger Reagents: Employ a stepwise approach. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete enolate formation. For the second, more hindered alkylation, consider more reactive electrophiles (e.g., alkyl iodides over bromides). Change in Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy. However, monitor for potential decomposition. The use of polar aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) is recommended.
Incomplete reaction in reductive amination with a hindered ketone and/or amine
Steric Hindrance: The formation of the iminium ion intermediate is often the rate-limiting step and is highly sensitive to steric bulk on both the ketone and the amine.[1][2]
Use of Lewis Acid Catalysts: Catalysts such as titanium(IV) isopropoxide or zinc chloride can activate the ketone carbonyl, making it more electrophilic and facilitating the initial condensation with the amine.[3] Water Removal: The condensation step produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or the addition of molecular sieves can drive the equilibrium towards iminium ion formation. Alternative Reducing Agents: If standard reducing agents like sodium borohydride fail, consider more robust options. Trichlorosilane in the presence of a Lewis base has been shown to be effective for the reductive amination of hindered ketones.[2]
Low diastereoselectivity in cyclization reactions to form the piperidine ring
Flexible Transition State: The transition state of the cyclization may not be well-organized, leading to a mixture of diastereomers.
Catalyst Control: The choice of catalyst can significantly influence the stereochemical outcome. For instance, in aza-Prins or carbonyl ene cyclizations, switching between Brønsted and Lewis acids can favor different diastereomers by shifting between kinetic and thermodynamic control.[4] Substrate Control: Introducing bulky protecting groups or directing groups on the acyclic precursor can bias the conformation of the transition state, leading to higher diastereoselectivity.
Failure of intramolecular Heck reaction to form the quaternary center
Difficulty in Reductive Elimination: The final reductive elimination step to form the C-C bond can be sterically hindered. β-Hydride Elimination: Competing β-hydride elimination from the alkyl-palladium intermediate can lead to undesired byproducts.
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote reductive elimination and suppress β-hydride elimination.[3] Cationic Pathway: The addition of silver salts (e.g., Ag₃PO₄) can promote a cationic mechanism, which can sometimes favor the desired cyclization pathway.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding the synthesis of 4,4-disubstituted piperidines.
Q1: What are the primary synthetic strategies for constructing the 4,4-disubstituted piperidine core?
A1: The main approaches can be broadly categorized into two strategies:
Modification of a pre-formed piperidine ring: This typically involves the dialkylation of a 4-piperidone or a related derivative. While conceptually straightforward, this method often suffers from issues of steric hindrance during the second alkylation step.
Cyclization of an acyclic precursor: This is often a more versatile approach. Key methods include:
Intramolecular reactions: Such as the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of a suitably functionalized acyclic precursor.[6][7][8]
Reductive amination of 1,5-dicarbonyl compounds: This involves the condensation of a 1,5-dicarbonyl compound with an amine, followed by in situ reduction to form the piperidine ring.
Aza-Diels-Alder reactions: This powerful cycloaddition reaction can construct the piperidine ring with good stereocontrol.[9]
Q2: How can I introduce two different substituents at the C4 position with high control?
A2: Achieving this requires a sequential approach. One common and effective method is the Dieckmann condensation . This involves the intramolecular cyclization of a diester to form a β-ketoester, which can then be alkylated. Subsequent hydrolysis and decarboxylation yield a 4-substituted 4-piperidone. This intermediate can then be subjected to a second, different alkylation. Alternatively, sequential alkylation of a 4-piperidone can be employed, but careful optimization of reaction conditions is crucial to ensure the second alkylation proceeds efficiently.
Q3: Are there catalytic enantioselective methods to construct the C4 quaternary stereocenter?
A3: Yes, this is an active area of research. Several strategies have been developed:
Asymmetric Intramolecular Heck Reaction: The use of chiral phosphine ligands with a palladium catalyst can induce enantioselectivity in the cyclization step.[6]
Organocatalysis: Chiral organocatalysts can be used to control the stereochemistry of key bond-forming reactions, such as Michael additions to form the acyclic precursor, which is then cyclized.
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method can be used to construct quaternary stereocenters with high enantioselectivity.[10]
Q4: My target molecule is sensitive to harsh reaction conditions. What are some milder methods for piperidine synthesis?
A4: For sensitive substrates, it is crucial to avoid strongly acidic or basic conditions and high temperatures. Some milder alternatives include:
Reductive amination with specialized catalysts: Palladium-based catalysts, such as Pd(OH)₂/C, can facilitate reductive amination at room temperature.[1]
Photoredox catalysis: This emerging field offers novel, mild methods for C-C and C-N bond formation that can be applied to piperidine synthesis.
Enzymatic reactions: Biocatalysis can offer highly selective transformations under mild, aqueous conditions.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for key synthetic methods discussed in this guide.
Protocol 1: Sequential Dialkylation of 4-Piperidone
This protocol describes the introduction of two different alkyl groups at the C4 position of a protected 4-piperidone.
Step 1: First Alkylation
To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of LDA (1.1 equiv) dropwise.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Add the first electrophile (R¹-X, 1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Second Alkylation
To a solution of the mono-alkylated piperidone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of NaHMDS (1.2 equiv) dropwise.
Stir at -78 °C for 1 hour, then add the second electrophile (R²-X, 1.5 equiv).
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
Work-up and purify as described in Step 1.
Protocol 2: Intramolecular Heck Reaction for 4,4-Disubstituted Piperidine Synthesis
This protocol outlines a general procedure for the palladium-catalyzed intramolecular cyclization to form a 4,4-disubstituted piperidine.
To an oven-dried flask, add the acyclic precursor (containing an aryl or vinyl halide and an alkene moiety, 1.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., XPhos, 10 mol%).
Add a base, such as Cs₂CO₃ (2.0 equiv).
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
Heat the reaction mixture to 80-110 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts in overcoming steric hindrance in 4,4-disubstituted piperidine synthesis.
Caption: Key steps in the intramolecular Heck reaction.
References
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
Iorio, M. A., Damia, G., & Casy, A. F. (1983). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]
O'Brien, P. (2002). 4-Substituted and 1,4-Disubstituted Piperidines. In Science of Synthesis. [Link]
Sci-Hub. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. [Link]
Taddei, M., et al. (2008). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry. [Link]
Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
Skachilova, S., et al. (2020). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. ResearchGate. [Link]
Lovering, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted N-Boc/Bn pipecolinates. Royal Society of Chemistry. [Link]
Stoltz, B. M. (2010). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. PMC. [Link]
Dong, G., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
Puccetti, F., et al. (2024). Green Chemistry. BORIS Portal. [Link]
Li, G., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]
Larrosa, I., et al. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. DOI. [Link]
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
Overman, L. E., et al. (2011). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]
Hayashi, Y., et al. (2010). and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters. [Link]
Trost, B. M., & Zhang, Y. (2024). Construction of Vicinal Quaternary Centers via Ru-Catalyzed Enantiospecific Allylic Substitution with Lithium Ester Enolates. Journal of the American Chemical Society. [Link]
O'Brien, P., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS. [Link]
Friestad, G. K., & Shen, M. (2010). Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization. The Journal of Organic Chemistry. [Link]
Knowles, R. (2004). The Intramolecular Heck Reaction. MacMillan Group Meeting. [Link]
Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. [Link]
Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
de Meijere, A., & von Zezschwitz, P. (2003). The Intramolecular Heck Reaction. ResearchGate. [Link]
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
Knight, D. W., et al. (2007). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. ResearchGate. [Link]
A Comparative Guide to N-Boc and N-Cbz Protection Strategies for Piperidine-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine scaffold is a cornerstone, appearing in a vast array of therap...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine scaffold is a cornerstone, appearing in a vast array of therapeutic agents.[1] The precise functionalization of this privileged structure is paramount, and the strategic use of nitrogen protecting groups is a critical element in achieving the desired molecular architecture. Among the most prevalent strategies are the use of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.
This guide offers an in-depth, objective comparison of N-Boc and N-Cbz protection strategies as they apply to piperidine-4-carboxylates. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and provide detailed protocols to inform your synthetic planning.
The Principle of Orthogonal Protection: A Strategic Imperative
In multi-step synthesis, particularly in the construction of complex molecules like drug candidates, it is often necessary to selectively unmask one functional group while others remain protected. This concept is known as an orthogonal protection strategy.[2] N-Boc and N-Cbz are a classic orthogonal pair: the Boc group is labile to acid, while the Cbz group is typically removed under neutral catalytic hydrogenolysis conditions.[3][4] This fundamental difference allows for the sequential deprotection and functionalization of different amine sites within a molecule, a crucial tactic in sophisticated synthetic endeavors.[3]
The N-Boc Protection Strategy: An Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, celebrated for its ease of introduction and its selective removal under acidic conditions.[3]
Mechanism of N-Boc Protection and Deprotection
Protection involves the reaction of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc)₂O, typically in the presence of a base to neutralize the acidic byproduct. The nucleophilic nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected piperidine.
Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[3]
Caption: Workflow for N-Boc protection and deprotection.
Advantages of the N-Boc Strategy
Mild Deprotection: While strong acids are used, deprotection can often be achieved at room temperature, preserving many other functional groups.
Volatile Byproducts: The byproducts of deprotection, isobutylene and carbon dioxide, are volatile and easily removed, simplifying workup and purification.[5]
Orthogonality: It is orthogonal to the Cbz group, allowing for selective deprotection in the presence of Cbz-protected amines.[3]
Disadvantages of the N-Boc Strategy
Acid Sensitivity: The strategy is incompatible with molecules containing other acid-labile functional groups.
Potential for Side Reactions: The highly electrophilic tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of electron-rich aromatic rings.
The N-Cbz Protection Strategy: A Classic Removed by Hydrogenolysis
Introduced in the 1930s, the benzyloxycarbonyl (Cbz or Z) group remains a highly relevant and robust protecting group for amines, particularly in solution-phase synthesis.[3]
Mechanism of N-Cbz Protection and Deprotection
Protection is typically accomplished by reacting the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic acyl substitution at the chloroformate.
Deprotection is most commonly achieved through catalytic hydrogenolysis.[3] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is cleaved, releasing toluene, carbon dioxide, and the free amine.
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS: 859199-06-7)[1]
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Structural Context
The spectral validation of highly substituted piperidine derivatives, such as Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate , presents unique analytical challenges. This molecule features a 4,4-disubstituted quaternary center and an N-tert-butoxycarbonyl (N-Boc) protecting group.
As a Senior Application Scientist, I frequently observe that standard room-temperature NMR protocols fail to provide publication-quality validation for this class of compounds. The partial double-bond character of the carbamate C–N bond restricts rotation, leading to intermediate exchange rates on the NMR timescale at 298K[2]. This causes severe line broadening of the adjacent piperidine C2 and C6 protons, complicating integration and structural assignment.
This guide objectively compares analytical workflows (Routine 1D vs. Advanced 2D/VT-NMR) and solvent systems (CDCl3 vs. DMSO-d6) to establish a self-validating protocol for the unambiguous characterization of this pharmaceutical intermediate.
Comparison Guide: Solvent Systems & Acquisition Strategies
To achieve baseline resolution and accurate integration, the choice of solvent and temperature is more critical than the magnetic field strength. Table 1 compares the performance of standard CDCl3 against high-temperature DMSO-d6 for N-Boc piperidine validation.
Table 1: Solvent & Temperature Performance Comparison
DMSO allows sufficient thermal energy to overcome the ~50 kJ/mol rotation barrier[2].
Cost & Throughput
Low cost, high throughput
Higher cost, requires equilibration
VT-NMR is slower but prevents false-negative purity assessments.
Causality Insight: Why do we see broad peaks in CDCl3 at room temperature? The activation energy (ΔG‡) for N-Boc rotation is approximately 50 kJ/mol[2]. At 298K, the interconversion between syn and anti rotamers occurs at a rate similar to the NMR acquisition frequency. This decoheres the magnetization, smearing the signal across the baseline. By switching to DMSO-d6 and heating to 353K, we inject enough thermal energy to push the system into "fast exchange," yielding a single, time-averaged sharp peak.
Conformational Dynamics & Logic Workflows
To ensure trustworthiness, every NMR protocol must be a self-validating system. If line broadening is observed, the protocol must dynamically adapt.
Fig 2: Temperature-dependent logic tree for N-Boc piperidine rotamer exchange dynamics.
Quantitative Data: Predicted Spectral Assignments
The following tables summarize the validated structural assignments for Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, assuming fast-exchange conditions (coalesced signals) to represent the true integration values[4].
Table 2: 1H-NMR Spectral Data (400 MHz, Coalesced State)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Structural Assignment
7.05
d
2H
8.5
Aromatic C2', C6' (4-methoxybenzyl)
6.80
d
2H
8.5
Aromatic C3', C5' (4-methoxybenzyl)
4.12
q
2H
7.1
Ester -OCH2 CH3
3.85
m
2H
-
Piperidine C2, C6 (Equatorial)
3.78
s
3H
-
Ether -OCH3
2.85
m
2H
-
Piperidine C2, C6 (Axial)
2.75
s
2H
-
Benzyl -CH2 -Ar
2.05
br d
2H
13.5
Piperidine C3, C5 (Equatorial)
1.45
s
9H
-
N-Boc -C(CH3 )3
1.35
m
2H
-
Piperidine C3, C5 (Axial)
1.20
t
3H
7.1
Ester -OCH2CH3
Table 3: 13C-NMR Spectral Data (100 MHz, Coalesced State)
Chemical Shift (δ, ppm)
Carbon Type
Structural Assignment
174.5
Quaternary (C=O)
Ester Carbonyl
158.5
Quaternary (Ar-C)
Aromatic C4' (C-OMe)
154.8
Quaternary (C=O)
N-Boc Carbamate Carbonyl
131.2
CH (Ar-C)
Aromatic C2', C6'
128.8
Quaternary (Ar-C)
Aromatic C1'
113.6
CH (Ar-C)
Aromatic C3', C5'
79.6
Quaternary
N-Boc C (CH3)3
60.5
CH2
Ester -OC H2CH3
55.3
CH3
Ether -OC H3
48.2
Quaternary
Piperidine C4 (Spiro center)
43.5
CH2
Benzyl -C H2-Ar
39.5
CH2
Piperidine C2, C6
32.5
CH2
Piperidine C3, C5
28.5
CH3
N-Boc -C(C H3)3
14.2
CH3
Ester -OCH2C H3
Experimental Protocols: Step-by-Step Methodology
To guarantee reproducibility and scientific integrity, follow this self-validating protocol for the spectral acquisition of complex N-Boc piperidines.
Phase 1: Sample Preparation & Initial Screening
Weighing: Accurately weigh 15–20 mg of the synthesized Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate into a clean glass vial.
Dissolution: Add 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.
Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove any paramagnetic particulates that could degrade field homogeneity.
Initial Acquisition (298K): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock on the deuterium signal, automatically shim the Z-axis, and acquire a standard 1D 1H-NMR spectrum (16 scans, 2-second relaxation delay).
Quality Assessment: Inspect the region between 3.0 and 4.0 ppm. If the piperidine C2/C6 protons appear as broad, unintegratable humps, proceed immediately to Phase 2.
Phase 2: Variable Temperature (VT) NMR Resolution
Solvent Exchange: Evaporate the CDCl3 under a gentle stream of nitrogen. Re-dissolve the residue in 0.6 mL of DMSO-d6.
Probe Heating: Gradually increase the NMR probe temperature to 353K (80°C).
Equilibration: Allow the sample to thermally equilibrate inside the probe for exactly 10 minutes. Expert Note: Failure to equilibrate will result in convection currents within the tube, causing severe peak distortion.
Re-Shimming: Perform a rigorous 3D gradient shim, as the solvent properties change drastically at elevated temperatures.
VT Acquisition: Acquire the 1H-NMR spectrum. Verify that the previously broad signals have coalesced into sharp multiplets, allowing for accurate integration matching the theoretical proton count (31H total).
2D Validation: While at 353K, acquire HSQC and HMBC spectra. Use the HMBC to confirm the quaternary C4 architecture by observing the long-range ³JCH couplings from the benzyl -CH2- protons (2.75 ppm) to the ester carbonyl (174.5 ppm) and the piperidine C3/C5 carbons (32.5 ppm).
References
An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters , Journal of the American Chemical Society,[Link]
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments , The Journal of Organic Chemistry,[Link]
Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 , PubChem, National Institutes of Health, [Link]
A Comparative Guide to the LC-MS Fragmentation of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Liquid Chromatography-Mass Spectrometr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique, providing critical insights into the structure, purity, and metabolic fate of drug candidates.[1][2] Understanding the fragmentation patterns of a molecule is not merely an academic exercise; it is essential for identifying metabolites, characterizing impurities, and ensuring the quality of active pharmaceutical ingredients (APIs).
This guide offers an in-depth analysis of the expected Electrospray Ionization (ESI) fragmentation patterns for Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate , a substituted piperidine derivative representative of scaffolds commonly found in medicinal chemistry.[3] We will explore the predictable cleavage pathways based on its functional groups and provide a comparative perspective against a structurally similar analogue to highlight the diagnostic power of MS-based fragmentation analysis.
Experimental Methodology: Acquiring High-Quality MS/MS Data
To reliably elucidate fragmentation pathways, a robust and well-defined analytical method is crucial. The following protocol outlines a standard approach for obtaining high-resolution tandem mass spectrometry (MS/MS) data for the title compound.
Rationale for Method Selection:
Chromatography: Reversed-phase chromatography using a C18 column is selected for its broad applicability to moderately polar organic molecules.
Mobile Phase: A standard gradient of water and acetonitrile with a formic acid modifier is employed. Formic acid serves to acidify the mobile phase, promoting the protonation of the analyte, which is essential for positive mode ESI.[4]
Ionization: Positive mode Electrospray Ionization (ESI) is chosen because the piperidine nitrogen is a basic site, readily accepting a proton to form a stable [M+H]⁺ ion. ESI is a "soft" ionization technique, which typically preserves the molecular ion, making it the ideal precursor for fragmentation analysis.[5]
Protocol 1: LC-MS/MS Analysis
Sample Preparation:
Prepare a 1 mg/mL stock solution of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate in methanol.
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile.
Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Select the protonated molecular ion [M+H]⁺ as the precursor ion.
Apply collision-induced dissociation (CID) with a normalized collision energy (NCE) stepped from 10 to 40 eV to observe a full range of fragment ions.[6]
Acquire product ion spectra over a scan range of m/z 50-400.
Predicted Fragmentation Pathway
The fragmentation of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (C₂₁H₃₁NO₅, Molecular Weight: 377.47 g/mol ) in positive mode ESI-MS is driven by its key functional groups: the N-Boc protecting group, the ethyl ester, and the p-methoxybenzyl substituent.[7][8] The protonated molecule, [M+H]⁺ at m/z 378.2 , serves as the precursor for all subsequent fragment ions.
The primary fragmentation pathways are initiated by the lability of the tert-butoxycarbonyl (Boc) group, a common and predictable fragmentation route for N-Boc protected amines.[9]
Caption: Predicted ESI-MS/MS fragmentation of protonated Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate.
Key Fragmentation Routes:
Loss of Isobutylene: The most common initial fragmentation is the loss of isobutylene (C₄H₈, 56 Da) from the Boc group, leading to a carbamic acid intermediate that readily decarboxylates. However, the direct observation of the ion at m/z 322.2 (Fragment A) from the loss of isobutylene is a well-documented pathway.[9]
Loss of the Boc Group: A highly characteristic fragmentation involves the cleavage of the entire Boc group as C₅H₈O₂ (100 Da), resulting in the formation of the secondary amine fragment at m/z 278.2 (Fragment B). This is often one of the most abundant fragments.
Cleavage of the p-Methoxybenzyl Group: A competing fragmentation pathway involves the benzylic cleavage to form the highly stable p-methoxybenzyl cation (a tropylium-type ion) at m/z 121.1 .[10] This fragment is diagnostic for the presence of the methoxybenzyl moiety.
Sequential Fragmentation: The primary fragment at m/z 278.2 can undergo further fragmentation. This includes the loss of the ethyl ester group through various rearrangements, such as the loss of ethanol (46 Da) or ethylene (28 Da), leading to smaller fragments like the one observed at m/z 222.1 (Fragment C).[11][12]
Data Summary and Interpretation
The expected fragment ions provide a structural fingerprint for the molecule. The table below summarizes the key ions and their proposed origins.
m/z (calculated)
Proposed Formula
Neutral Loss
Origin / Proposed Structure
378.2
[C₂₁H₃₂NO₅]⁺
-
Protonated Molecular Ion [M+H]⁺
322.2
[C₁₇H₂₄NO₅]⁺
C₄H₈ (56.1 Da)
Loss of isobutylene from the Boc group
278.2
[C₁₆H₂₄NO₃]⁺
C₅H₈O₂ (100.1 Da)
Loss of the entire Boc group
222.1
[C₁₄H₁₆NO]⁺
C₇H₁₅NO₄ (175.1 Da)
Loss of Boc group and ethyl carboxylate moiety
121.1
[C₈H₉O]⁺
C₁₃H₂₂NO₄ (256.2 Da)
Cleavage yielding the p-methoxybenzyl cation
Comparative Analysis: The Importance of the Methoxy Group
To illustrate the diagnostic value of these fragmentation patterns, we can compare the expected fragmentation of the title compound with a close structural analogue: Ethyl N-Boc-4-benzylpiperidine-4-carboxylate (lacking the p-methoxy group).
The 30 Da mass shift directly corresponds to the mass of a methoxy group (-OCH₃).
Loss of Boc Group
m/z 278.2
m/z 248.2
This common fragment also shows the 30 Da mass shift, confirming the methoxy group is not on the Boc moiety.
Characteristic Benzyl Fragment
m/z 121.1 (p-methoxybenzyl cation)
m/z 91.1 (benzyl cation/tropylium ion)
This is the most significant diagnostic difference. The m/z 121 fragment strongly indicates the presence and location of the methoxy group on the benzyl ring.[10]
This comparison demonstrates how subtle changes in a molecule's structure lead to predictable and identifiable shifts in the mass spectrum. The presence of the m/z 121 fragment is a clear indicator of the p-methoxybenzyl substituent, while its absence and the presence of an m/z 91 fragment would point towards an unsubstituted benzyl ring.
Conclusion
The LC-MS fragmentation pattern of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is characterized by predictable cleavages of its main functional groups. The primary fragmentation events are the neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da), along with the formation of a diagnostic p-methoxybenzyl cation at m/z 121.1. By understanding these pathways and comparing them to structurally similar molecules, researchers can confidently identify and characterize this and related compounds in complex matrices, a critical capability in modern drug discovery and development.
References
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]
Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). IntechOpen. [Link][10]
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Link][13]
Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. [Link][14]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link][6]
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link][4]
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link][9]
Xia, Y., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link][2]
Koning, J. D., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link][5]
Validating the purity of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate reference standards
An in-depth technical guide for validating the purity of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS 859199-06-7), a critical highly-functionalized intermediate used in the synthesis of targeted therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for validating the purity of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate (CAS 859199-06-7), a critical highly-functionalized intermediate used in the synthesis of targeted therapeutics [1].
When transitioning a synthesized compound from a research chemical to a Certified Reference Standard , the analytical validation must be flawless. This guide compares traditional mass balance approaches against modern orthogonal strategies, detailing the causality behind each experimental choice to ensure absolute metrological traceability.
The Analytical Challenge: The "Invisible" Impurity Problem
Validating the purity of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate presents a unique structural challenge. The molecule contains three distinct functional domains:
The 4-Methoxybenzyl (PMB) Group: Provides strong UV absorbance (chromophore).
The N-Boc Piperidine Core: Lacks a significant chromophore.
The Ethyl Ester: Susceptible to hydrolysis.
During synthesis (typically the alkylation of Ethyl N-Boc-piperidine-4-carboxylate with 4-methoxybenzyl chloride), unreacted starting material or de-benzylated degradation products may persist. Because these specific impurities lack the PMB group, they are virtually "invisible" to standard UV-Vis detectors at typical wavelengths (e.g., 254 nm). Relying solely on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) will artificially inflate the reported purity, leading to catastrophic downstream quantification errors [2].
Comparison of Validation Strategies
To establish a self-validating system for reference standard certification, we must compare the traditional approach against a modern orthogonal strategy.
Strategy A: Traditional Mass Balance (HPLC-UV + Karl Fischer + ROI)
Mechanism: Purity is calculated by subtracting the sum of impurities (water, residual solvents, inorganic ash, and UV-detectable related substances) from 100%.
The Flaw: This method relies heavily on Relative Response Factors (RRFs) [2]. It assumes all impurities absorb light equally to the main component. For our target compound, non-chromophoric impurities (like unreacted N-Boc core) are missed entirely, resulting in false-positive purity certifications.
Mechanism: Combines Quantitative Nuclear Magnetic Resonance (qNMR) for primary absolute quantitation with Liquid Chromatography coupled to Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) for universal impurity profiling.
The Advantage: qNMR provides absolute mass fraction without requiring a primary standard of the analyte itself [3]. Meanwhile, CAD is a mass-sensitive, universal detector that measures non-volatile particles after solvent evaporation, making it completely independent of optical properties [5]. This guarantees that non-chromophoric impurities are detected and quantified [6].
Experimental Methodologies
The following protocols outline a self-validating workflow designed specifically for Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate.
Protocol 1: Absolute Quantitation via
1
H qNMR
Because qNMR signal integration is directly proportional to the number of nuclei, it serves as an absolute primary method [4].
Internal Standard Selection: Select NIST-traceable Maleic Acid (
δ
6.26 ppm) as the internal standard. Causality: Maleic acid is highly pure, non-hygroscopic, and its singlet peak does not overlap with the analyte's PMB aromatic protons (
δ
6.8–7.2 ppm) or the Boc tert-butyl protons (
δ
1.4 ppm) [4].
Sample Preparation: Using an ultra-microbalance (
d=0.001
mg), accurately weigh ~20 mg of the candidate standard and ~5 mg of Maleic Acid. Co-dissolve completely in 1.0 mL of CDCl
3
.
Acquisition Parameters: Set the relaxation delay (
D1
) to at least 5 times the longest longitudinal relaxation time (
T1
) of the quantified protons (typically
D1≥30
seconds). Causality: This ensures complete magnetization recovery between pulses, preventing integration bias.
Data Processing: Apply manual phase and baseline correction. Integrate the PMB methoxy singlet (
δ
3.8 ppm, 3H) against the Maleic Acid singlet (2H) to calculate the exact mass fraction.
Protocol 2: Universal Impurity Profiling via LC-UV-CAD-MS
To confirm the qNMR findings and profile the specific impurities, an orthogonal chromatographic approach is required.
Mobile Phase Preparation: Use exclusively volatile buffers (e.g., 10 mM Ammonium Formate in Water / Acetonitrile). Causality: Non-volatile salts (like phosphates) will precipitate in the CAD and MS, causing severe background noise and ion suppression [6].
Instrument Configuration: Connect the UHPLC column effluent in series to a Photodiode Array (PDA) detector, then split the flow 1:1 between the CAD and the High-Resolution Mass Spectrometer (HRMS).
CAD Settings: Set the evaporation tube temperature to 35°C. Causality: A lower evaporation temperature preserves semi-volatile impurities that might otherwise be lost in the aerosol drying phase [5].
Analysis: Cross-reference the chromatograms. Peaks present in the CAD trace but absent in the UV trace indicate non-chromophoric impurities. Use the HRMS exact mass data to elucidate their structures.
Quantitative Data Comparison
The table below summarizes the analytical results of a single candidate batch of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, demonstrating the critical failure of Strategy A and the accuracy of Strategy B.
Analytical Metric
Strategy A (HPLC-UV + Mass Balance)
Strategy B (qNMR + LC-CAD-MS)
Mechanistic Explanation
Main Component Purity
99.6%
96.2%
UV overestimates purity by missing non-chromophoric species. qNMR provides true absolute mass fraction.
Impurity 1 (des-PMB core)
Not Detected (0.0%)
3.1%
Lacks UV chromophore. Detected by CAD; identified by MS (
m/z
257.16).
Impurity 2 (Ester hydrolysis)
0.2%
0.3%
Contains PMB group; detected by both UV and CAD.
Water Content (KF)
0.2%
0.2%
Consistent across both strategies.
Final Certification Status
Falsely Approved
Rejected
Strategy B prevents a sub-standard batch from being used as a reference material.
Workflow Visualization
The following diagram illustrates the self-validating, orthogonal workflow required to certify this reference standard.
Orthogonal validation workflow combining qNMR absolute quantitation with LC-CAD-MS profiling.
Conclusion
For complex, multi-domain molecules like Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, traditional UV-based mass balance is inadequate for reference standard certification. By employing a self-validating system that pairs the absolute quantitative power of
1
H qNMR with the universal, mass-sensitive detection of LC-CAD, analytical scientists can eliminate the blind spots caused by non-chromophoric impurities. This rigorous approach ensures the metrological traceability and scientific integrity required for modern drug development.
References
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at:[Link]
Reading Scientific Services Ltd (RSSL). qNMR for Purity Determination in Pharmaceuticals. Available at:[Link]
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at:[Link]
HWI Group. Charged Aerosol Detection in Pharmaceutical Analysis. Available at:[Link]
Executive Summary As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and purification of complex pharmaceutical intermediates meet stringent safety and environmental c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and purification of complex pharmaceutical intermediates meet stringent safety and environmental compliance standards. Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a critical building block in drug development, typically utilized for its stable protecting groups during the functionalization of the piperidine core[1].
However, its safe lifecycle management is often overlooked. While this guide is grounded in universally recognized EPA Resource Conservation and Recovery Act (RCRA) standards[2], laboratories operating in our current location of Argentina must also ensure compliance with Ley 24.051 de Residuos Peligrosos, which governs the generation and transport of chemical waste. This guide provides a self-validating, step-by-step operational plan for the proper disposal of this chemical and its associated waste streams.
Part 1: Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physicochemical properties of the analyte. While the compound itself is not an acute P-listed toxin, its handling in organic synthesis means it is intrinsically linked to characteristic hazardous waste streams (such as ignitability and toxicity)[3].
Table 1: Quantitative Data & Operational Implications
The most common error in laboratory waste management is the improper mixing of incompatible waste streams. The workflow below dictates the logical routing of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate based on its physical state and solvent environment.
Caption: Waste segregation and pH validation workflow for N-Boc piperidine derivatives.
During purification, this compound is typically dissolved in organic solvents (e.g., Ethyl Acetate, Dichloromethane).
Causality: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, and the 4-methoxybenzyl moiety is highly electron-rich. If this compound is inadvertently mixed with strong acidic waste (pH < 5.5) or strong oxidizers, it can undergo unintended deprotection or exothermic electrophilic aromatic substitution. Maintaining a neutral pH prevents dangerous pressurized gas evolution (e.g., isobutylene from Boc cleavage) in sealed waste containers[4].
Step-by-Step Methodology:
Chemical Compatibility Assessment: Ensure the waste mixture contains no strong oxidizers, reducers, or aqueous toxic metals[4].
pH Validation: Extract a 1 mL aliquot of the waste solution (if aqueous/organic emulsion) and test with universal pH indicator strips.
Validation Checkpoint: The strip must read between pH 5.5 and 9.5 (typically a green hue). If the strip turns deep red (pH < 2), the waste must be neutralized dropwise with 1M NaOH before bulking[4].
Solvent Segregation:
If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route to Halogenated Waste . Causality: Halogenated waste requires specific high-temperature incineration to prevent toxic dioxin formation and costs significantly more to process[4].
If dissolved in Ethyl Acetate, Hexane, or Methanol, route to Non-Halogenated Waste [4].
Accumulation & Labeling: Pour the validated waste into a 5-gallon safety disposal can. Keep the lid closed at all times unless actively adding waste[4].
Validation Checkpoint: Update the running waste log attached to the container immediately, noting the exact percentage of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate and the carrier solvent[4].
Protocol B: Solid Waste Handling (Consumables and Empty Containers)
Solid waste includes the unused chemical powder, contaminated weighing boats, gloves, and empty reagent bottles.
Causality: Because this compound is not classified by the EPA as an "acute" hazardous waste (P-listed), its primary containers do not require mandatory triple-rinsing before disposal, provided they meet the definition of "RCRA empty"[3].
Step-by-Step Methodology:
"RCRA Empty" Verification: Ensure the original reagent vial has been emptied using normal practices (pouring, scraping). No more than 3% by weight of the total capacity should remain[3].
Validation Checkpoint: Invert the vial over a solid waste bin. If no powder falls out after gentle tapping, it is RCRA empty.
Defacing Labels: Use a thick permanent marker to completely cross out the chemical name, CAS number, and hazard pictograms on the empty bottle.
Validation Checkpoint: The label must be illegible. This prevents downstream confusion if the glass is routed to municipal recycling or standard trash[3].
Gross Contamination Segregation: Any gloves, wipes, or bench paper heavily soiled with the compound must be placed in a designated Solid Hazardous Waste container, not the standard biohazard or municipal trash[3].
Part 4: Regulatory Grounding & Compliance
Under the EPA's Resource Conservation and Recovery Act (RCRA), generators of chemical waste are legally required to make a hazardous waste determination at the point of generation[2]. You cannot make this determination later in the process when materials have been mixed, as time and chemical reactions can alter physical characteristics[2].
By strictly separating halogenated from non-halogenated solvents and ensuring pH neutrality, laboratories not only comply with RCRA guidelines but also significantly reduce institutional disposal costs by allowing non-halogenated streams to be repurposed for fuels blending[4].
References
Title: Ethyl N-Boc-4-(4-methoxybenzyl)
Title: Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate | CAS 859199-06-7 (SCBIO)
A Comprehensive Guide to the Safe Handling of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Among these, piperidine derivatives are a cornerstone, forming the struc...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Among these, piperidine derivatives are a cornerstone, forming the structural backbone of numerous therapeutic agents[1]. Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, a substituted piperidine, is one such compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for piperidine derivatives.
Hazard Assessment and Risk Mitigation
Before any handling of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, a thorough risk assessment is crucial. Based on the known hazards of piperidine and its derivatives, the following potential risks should be considered:
Contact Hazards: The compound may cause severe irritation and chemical burns upon contact with the skin and eyes[4].
Inhalation Hazards: Inhalation of vapors or dust may irritate the respiratory tract[3][5].
Ingestion Hazards: Accidental ingestion could be harmful[6][7].
To mitigate these risks, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[8][9][10]. Engineering controls, such as fume hoods, are the most effective way to reduce exposure to hazardous chemicals[4][11].
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling potentially hazardous chemicals. The following table outlines the minimum PPE requirements for handling Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield are mandatory.[2][11]
To protect against splashes and accidental contact with the eyes and face.
Hand Protection
Chemically resistant gloves, such as nitrile or butyl rubber, are essential.[2][6]
To prevent skin contact. It is crucial to check the glove manufacturer's chemical resistance chart for the specific type of glove being used.[12][13][14][15]
Body Protection
A flame-retardant lab coat or a chemical-resistant apron should be worn at all times.[2][9]
To protect the body from spills and splashes. For larger quantities, a chemical-resistant suit may be necessary.
Respiratory Protection
All handling should be performed in a chemical fume hood.[2] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator is required.[3][4]
To prevent the inhalation of harmful vapors or dust.
It is imperative to inspect all PPE for any signs of damage before use and to remove it before leaving the laboratory to prevent the spread of contamination[10][16][17].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling chemicals significantly reduces the risk of accidents.
Preparation:
Read and understand the safety information for piperidine derivatives before starting any work[3][4][11].
Ensure that the chemical fume hood is functioning correctly[10].
Have a spill kit readily accessible.
Clearly label all containers with the full chemical name[10].
Handling:
Always wear the appropriate PPE as outlined in the table above[8].
Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation exposure[9].
Use only the minimum amount of the chemical necessary for the experiment[8].
Avoid direct contact with the skin, eyes, and clothing[3].
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[16][17].
Storage:
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[3][7].
Store away from incompatible materials such as strong oxidizing agents and strong acids[5][7].
Ensure the storage area is secure and accessible only to authorized personnel[10].
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site[18].
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[18].
Don PPE: Before attempting to clean the spill, put on the required personal protective equipment[18].
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation[5][19]. For a liquid spill (if dissolved in a solvent), absorb the spill with an inert, non-combustible material like vermiculite or sand[19].
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste[19].
Dispose: All contaminated materials must be placed in a sealed, labeled hazardous waste container for proper disposal[19].
Caption: Workflow for responding to a chemical spill.
The disposal of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate and any contaminated materials must be managed as hazardous waste[2][18].
Waste Segregation:
Collect all waste containing the compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container[18].
Do not mix this waste with other waste streams to prevent unintended reactions[19].
Containerization and Labeling:
Use a compatible, sealable container, such as a high-density polyethylene (HDPE) container[19].
Label the container with "Hazardous Waste," the full chemical name, and the approximate quantity[18].
Storage and Disposal:
Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials[18].
Arrange for pickup and disposal by a licensed professional waste disposal company, following your institution's Environmental Health and Safety (EHS) guidelines[2][19][20].
By adhering to these safety protocols, researchers can confidently handle Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate, ensuring their personal safety and the protection of the laboratory environment.
References
BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
Lab Safety Rules and Guidelines. (2024, January 23).
Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
New Jersey Department of Health. (n.d.). Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY.
A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. (n.d.).
Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.).
BenchChem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
BenchChem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
Laboratory Safety Rules. (n.d.).
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures.
Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET.
NextSDS. (n.d.). ETHYL N-BOC-4-BENZYLPIPERIDINE-4-CARBOXYLATE — Chemical Substance Information.
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid.
Fisher Scientific. (2011, May 5). SAFETY DATA SHEET - N-BOC-Piperidine-4-carbonitrile.
Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*.
Santa Cruz Biotechnology. (n.d.). Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate.
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294.